molecular formula C14H15NO3 B117226 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione CAS No. 99337-98-1

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Cat. No.: B117226
CAS No.: 99337-98-1
M. Wt: 245.27 g/mol
InChI Key: YLHCMDNAKVPTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS Number: 99337-98-1) is a conformationally restricted phthalimide derivative that serves as a vital synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound is primarily recognized for its role in the synthesis of potent N,N'-disubstituted urea-based soluble epoxide hydrolase (sEH) inhibitors . sEH is a key therapeutic target for managing hypertension and inflammation, and inhibitors developed from this intermediate have demonstrated low nanomolar to picomolar activity against the human enzyme, as well as efficacy in vivo for treating hypotension in murine models . The trans-1,4-cyclohexane configuration of the compound is particularly valued for providing enhanced metabolic stability compared to its cis counterpart, a critical factor for improving the in vivo performance of resulting drug candidates . Beyond sEH inhibitors, phthalimide derivatives, in general, are extensively investigated for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibitory properties, making this compound a versatile building block for exploring new chemical entities . It is supplied with a minimum purity of 97% and must be stored at room temperature in a sealed, dry environment . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-hydroxycyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHCMDNAKVPTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99337-98-1
Record name trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a significant chemical intermediate. The document details the core synthesis protocol, including reaction conditions and materials, and presents relevant quantitative data in a structured format. Furthermore, this guide illustrates the synthetic pathway and experimental workflow through detailed diagrams.

Core Synthesis Protocol

The synthesis of this compound is achieved through the condensation reaction of phthalic anhydride and trans-4-aminocyclohexanol. This reaction is a well-established method for the formation of N-substituted phthalimides.

Reaction Scheme

The fundamental chemical transformation is depicted in the following reaction scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions phthalic_anhydride Phthalic Anhydride (C8H4O3) product This compound (C14H15NO3) phthalic_anhydride->product + aminocyclohexanol trans-4-Aminocyclohexanol (C6H13NO) aminocyclohexanol->product conditions Solvent (e.g., Acetic Acid) Heat (Reflux)

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Phthalic Anhydride85-44-9C₈H₄O₃148.12
trans-4-Aminocyclohexanol27489-62-9C₆H₁₃NO115.17
This compound99337-98-1C₁₄H₁₅NO₃245.27[1]

Experimental Protocols

A general and widely applicable protocol for the synthesis of N-substituted phthalimides from phthalic anhydride is provided below. This can be adapted for the specific synthesis of this compound.

Materials and Equipment
  • Phthalic anhydride

  • trans-4-Aminocyclohexanol

  • Glacial acetic acid (or another suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

General Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of phthalic anhydride and trans-4-aminocyclohexanol.

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask. The volume of the solvent should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of this compound.

G start Start reactants Combine Phthalic Anhydride and trans-4-Aminocyclohexanol in Acetic Acid start->reactants reflux Heat to Reflux reactants->reflux cool Cool Reaction Mixture reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Purified Product recrystallize->dry analyze Characterize Product (NMR, IR, Melting Point) dry->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-N-(4-Hydroxycyclohexyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-(4-Hydroxycyclohexyl)phthalimide is a chemical compound of interest in medicinal chemistry and materials science. As a derivative of phthalimide, a scaffold known for a wide range of biological activities, this compound presents potential for further investigation and development.[1] The presence of a hydroxyl group on the cyclohexyl ring introduces a point for further chemical modification and influences its physicochemical properties, which are critical for its behavior in biological and chemical systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of trans-N-(4-Hydroxycyclohexyl)phthalimide, detailed experimental protocols for their determination, and a proposed synthetic route. Additionally, it outlines a general workflow for the biological screening of this compound based on the known activities of related phthalimide derivatives.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₃PubChem
Molecular Weight 245.27 g/mol PubChem
CAS Number 99337-98-1Sigma-Aldrich[2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available. The related compound, N-(4-Oxocyclohexyl)phthalimide, has a melting point of 142.0 to 146.0 °C.[3]ChemicalBook[3]
Boiling Point Not available. Predicted for the related N-(4-Oxocyclohexyl)phthalimide: 410.0 ± 38.0 °C.[3]ChemicalBook[3]
Solubility Phthalimide is slightly soluble in water and more soluble in organic solvents like acetone, ethyl acetate, and methanol.[4][5] Specific data for the title compound is not available.General knowledge
pKa Not available.
logP Not available.

Experimental Protocols

Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide

The synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide can be achieved through the reaction of trans-4-aminocyclohexanol with phthalic anhydride. The stereochemistry of the final product is dependent on the stereochemistry of the starting amine.

3.1.1. Synthesis of the Precursor: trans-4-Aminocyclohexanol

trans-4-Aminocyclohexanol can be synthesized from p-aminophenol via catalytic hydrogenation, followed by separation of the cis and trans isomers.

  • Materials: p-Aminophenol, Rhodium on alumina catalyst (Rh/Al₂O₃), Ethanol, Acetone, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • Hydrogenation: In a pressure vessel, dissolve p-aminophenol in ethanol and add the Rh/Al₂O₃ catalyst. Hydrogenate the mixture under pressure until the reaction is complete (monitored by TLC or GC).

    • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

    • Solvent Evaporation: Evaporate the ethanol to obtain a mixture of cis- and trans-4-aminocyclohexanol.

    • Isomer Separation: The separation of the cis and trans isomers can be achieved by fractional crystallization of their salts (e.g., hydrochlorides) or derivatives from a suitable solvent like acetone.[6] The trans isomer is typically less soluble and will precipitate out.

    • Neutralization: Dissolve the isolated trans-4-aminocyclohexanol salt in water and neutralize with a base (e.g., NaOH) to obtain the free amine. Extract the product with an organic solvent and dry the organic layer. Evaporate the solvent to yield pure trans-4-aminocyclohexanol.

3.1.2. Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide

  • Materials: trans-4-Aminocyclohexanol, Phthalic anhydride, Glacial acetic acid or another suitable high-boiling solvent.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride and trans-4-aminocyclohexanol in glacial acetic acid.[7][8][9]

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into cold water to precipitate the product.

    • Collect the precipitate by filtration, wash with water to remove any remaining acetic acid, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure trans-N-(4-Hydroxycyclohexyl)phthalimide.

Characterization of trans-N-(4-Hydroxycyclohexyl)phthalimide
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry. The trans configuration can be confirmed by the coupling constants of the cyclohexyl protons.

  • X-ray Crystallography: Grow single crystals of the compound from a suitable solvent. X-ray diffraction analysis will provide unambiguous confirmation of the molecular structure and the trans stereochemistry.

Determination of Physicochemical Properties

3.3.1. Melting Point Determination

  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • Place a small amount of the dried, purified compound into a capillary tube and seal one end.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block slowly, at a rate of 1-2 °C per minute, near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.[3][10][11][12]

3.3.2. Solubility Determination

  • Materials: The compound, various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane), test tubes, vortex mixer.

  • Procedure:

    • Add a small, known amount of the compound (e.g., 10 mg) to a test tube.

    • Add a small volume of the solvent (e.g., 1 mL) and vortex the mixture for a set period.

    • Visually inspect the solution for any undissolved solid.

    • If the solid dissolves completely, the compound is soluble at that concentration. If not, incrementally add more solvent until the solid dissolves or a large volume has been added, indicating poor solubility.[5][6][13][14][15]

    • Repeat the process with different solvents to determine the solubility profile.

3.3.3. pKa Determination

  • Method: Potentiometric titration or UV-Vis spectrophotometry.

  • Procedure (Potentiometric Titration):

    • Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-ethanol).

    • Titrate the solution with a standardized solution of a strong acid or base, monitoring the pH with a calibrated pH meter after each addition.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.[2][16][17][18][19]

3.3.4. logP (Octanol-Water Partition Coefficient) Determination

  • Method: Shake-flask method followed by quantification using HPLC or UV-Vis spectroscopy.

  • Procedure:

    • Prepare a solution of the compound in a mixture of n-octanol and water.

    • Shake the mixture vigorously for a prolonged period to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Carefully sample both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[20][21][22][23]

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide Start trans-4-Aminocyclohexanol + Phthalic Anhydride Reaction Reaction in Glacial Acetic Acid (Reflux) Start->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., Ethanol) Filtration->Recrystallization Product Pure trans-N-(4-Hydroxycyclohexyl)phthalimide Recrystallization->Product

Caption: Synthetic workflow for trans-N-(4-Hydroxycyclohexyl)phthalimide.

Biological_Screening_Workflow cluster_screening General Biological Screening Workflow for Phthalimide Derivatives Compound trans-N-(4-Hydroxycyclohexyl)phthalimide Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory Assay (e.g., LPS-induced NO production) Compound->AntiInflammatory Anticancer In Vitro Anticancer Assay (e.g., Cell Proliferation Assay) Compound->Anticancer DataAnalysis Data Analysis and Hit Identification Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Anticancer->DataAnalysis

Caption: Conceptual workflow for biological screening.

Potential Biological Activities and Screening

Phthalimide and its derivatives are well-documented as possessing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][10][13][14][15][24] Therefore, trans-N-(4-Hydroxycyclohexyl)phthalimide is a candidate for screening in these areas.

Anti-inflammatory Activity

Many N-substituted phthalimides have demonstrated potent anti-inflammatory effects.[4][13][24] A common in vitro screening method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[1][24][25]

  • Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production

    • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

    • Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of trans-N-(4-Hydroxycyclohexyl)phthalimide for a predefined period.

    • Stimulation: Induce an inflammatory response by adding LPS to the cell culture.

    • NO Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity

Phthalimide derivatives have also been extensively investigated as potential anticancer agents.[3][11][12][14][15] An initial screening for anticancer activity is typically performed using in vitro cytotoxicity assays against various cancer cell lines.

  • Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

    • Cell Lines: Select a panel of human cancer cell lines for screening.

    • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.[4][26][27][28]

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[4][26][27][28]

    • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

    • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

trans-N-(4-Hydroxycyclohexyl)phthalimide is a molecule with potential for further scientific exploration. This guide has provided the foundational physicochemical information, detailed experimental protocols for its synthesis and characterization, and a roadmap for investigating its potential biological activities. The provided methodologies will enable researchers to empirically determine the key physicochemical parameters and to initiate screening for potential therapeutic applications. The structural features of this compound, particularly the modifiable hydroxyl group, offer opportunities for the development of new derivatives with tailored properties.

References

Core Putative Mechanism of Action: Modulation of the CRL4CRBN E3 Ubiquitin Ligase Complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the putative mechanism of action of this compound, a molecule belonging to the isoindoline-1,3-dione class of compounds. Due to a lack of direct studies on this specific molecule, this guide extrapolates its mechanism based on the well-established activities of structurally similar compounds, notably thalidomide and its analogs (lenalidomide and pomalidomide), which are known as immunomodulatory drugs (IMiDs) or Cereblon E3 ligase modulators (CELMoDs). The proposed core mechanism centers on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins and subsequent downstream cellular effects.

The central hypothesis for the mechanism of action of this compound is its function as a molecular glue that recruits neo-substrates to the CRL4CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation.[1][2] This mechanism is the cornerstone of the therapeutic and teratogenic effects of thalidomide and its derivatives.[3]

The CRL4CRBN complex is composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and Cereblon (CRBN) acting as the substrate receptor.[4] In its native state, this complex targets endogenous proteins for degradation. The binding of isoindoline-1,3-dione derivatives to a specific pocket in CRBN allosterically modifies the complex, altering its substrate specificity.[1] This leads to the recognition and binding of proteins that are not normally targeted by CRL4CRBN, termed "neo-substrates."[2][5]

Key neo-substrates identified for related compounds include:

  • Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is a key driver of the anti-myeloma and immunomodulatory effects of IMiDs.[2][6] The degradation of IKZF1 and IKZF3 leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which are critical for the survival of multiple myeloma cells.[1][6]

  • Casein Kinase 1α (CK1α): The degradation of this protein is particularly relevant to the treatment of myelodysplastic syndrome with deletion of chromosome 5q.[2][7]

The trans-4-Hydroxycyclohexyl moiety of the molecule likely influences its binding affinity to CRBN and the specific conformation of the binding pocket, which in turn could modulate the repertoire of neo-substrates targeted for degradation.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound.

CRL4_CRBN_Pathway cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_molecule Molecular Glue cluster_substrates Neo-Substrates cluster_downstream Downstream Effects CRBN Cereblon (CRBN) CUL4 Cullin-4 (CUL4) IKZF1 Ikaros (IKZF1) CRBN->IKZF1 Recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 Recruits DDB1 DDB1 ROC1 ROC1 Molecule 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione Molecule->CRBN Binds to IRF4 IRF4 Downregulation cMYC c-MYC Downregulation Ub Ubiquitination IKZF1->Ub Polyubiquitination IKZF3->Ub Myeloma_Death Myeloma Cell Apoptosis IRF4->Myeloma_Death cMYC->Myeloma_Death TCell T-Cell Activation Proteasome Proteasome Ub->IRF4 Leads to Ub->TCell Ub->Proteasome Degradation Experimental_Workflow Start Hypothesis: Compound binds to CRBN BindingAssay CRBN Binding Assay (e.g., Fluorescence Polarization) Start->BindingAssay DegradationAssay Cellular Degradation Assay (Western Blot for IKZF1/3) BindingAssay->DegradationAssay If binding is confirmed UbiquitinationAssay In Vitro Ubiquitination Assay DegradationAssay->UbiquitinationAssay To confirm direct mechanism CellViability Cell Viability Assay (e.g., MM.1S cells) DegradationAssay->CellViability To link degradation to phenotype Conclusion Mechanism Confirmed: CRBN-dependent degradation of neo-substrates UbiquitinationAssay->Conclusion CellViability->Conclusion

References

In-Depth Technical Guide: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS 99337-98-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 99337-98-1, identified as 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. This molecule belongs to the class of N-substituted phthalimides, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document details its chemical structure, physicochemical properties, synthetic approaches, and potential biological relevance, with a focus on providing actionable information for research and development.

Chemical Structure and Identification

The chemical structure of CAS 99337-98-1 is characterized by a phthalimide group attached to a trans-4-hydroxycyclohexyl moiety.

Systematic Name: this compound[1][2][3][4]

Synonyms:

  • trans-N-(4-Hydroxycyclohexyl)phthalimide[5]

  • 4-(Phthalimido)cyclohexanol

  • trans-2-(4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula: C₁₄H₁₅NO₃[1][2][4]

Molecular Weight: 245.27 g/mol [1][2][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₃[1][2][4]
Molecular Weight 245.27 g/mol [1][2][4]
Boiling Point 410.1 ± 38.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 201.8 ± 26.8 °C[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents.
Storage Store at room temperature in a dry, well-ventilated place.[6]

Spectral Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.70m4HAromatic protons of the phthalimide ring
4.0 - 3.8m1HCH-N of the cyclohexyl ring
3.7 - 3.5m1HCH-OH of the cyclohexyl ring
2.2 - 2.0m4HEquatorial protons of the cyclohexyl ring
1.6 - 1.4m4HAxial protons of the cyclohexyl ring
~1.8br s1HOH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~168C=O (imide)
~134Quaternary aromatic carbons (phthalimide)
~132CH aromatic carbons (phthalimide)
~123CH aromatic carbons (phthalimide)
~70CH-OH (cyclohexyl)
~52CH-N (cyclohexyl)
~34CH₂ (cyclohexyl)
~30CH₂ (cyclohexyl)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3500 - 3300O-H stretch (hydroxyl group)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1770 - 1700C=O stretch (imide, asymmetric and symmetric)
1600 - 1450C=C stretch (aromatic)
1400 - 1300C-N stretch
1200 - 1000C-O stretch (hydroxyl group)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
245[M]⁺
227[M - H₂O]⁺
148[Phthalimide]⁺
104[C₆H₄(CO)]⁺
76[C₆H₄]⁺

Experimental Protocols

Synthesis of this compound

A general and representative protocol for the synthesis of N-substituted phthalimides from phthalic anhydride and an amine is provided below. This can be adapted for the specific synthesis of the target compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Phthalic Anhydride D Round-bottom flask A->D B trans-4-Aminocyclohexanol B->D C Glacial Acetic Acid (Solvent) C->D E Heat to reflux (e.g., 120-140 °C) D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Pour into ice-water G->H I Filter the precipitate H->I J Wash with water I->J K Recrystallize from Ethanol/Water J->K L Dry under vacuum K->L M Obtain pure product L->M

Caption: General workflow for the synthesis of this compound.

Materials:

  • Phthalic anhydride

  • trans-4-Aminocyclohexanol

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid.

  • Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.

  • Dry the purified product under vacuum.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in publicly accessible literature, the isoindoline-1,3-dione scaffold is present in a variety of biologically active molecules. Derivatives have been reported to possess anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[7][8]

Of particular interest is the structural relationship of this compound to Cadisegliatin (TTP399) , a liver-selective glucokinase activator developed for the treatment of diabetes.[9][10] Cadisegliatin contains the trans-4-substituted cyclohexyl moiety, suggesting that this compound could serve as a key intermediate or building block in its synthesis.

Glucokinase Activation Pathway

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily in the liver and pancreatic β-cells. It acts as a glucose sensor, and its activation leads to increased glucose uptake and glycogen synthesis in the liver, and insulin secretion from the pancreas. Cadisegliatin is a glucokinase activator (GKA).[9][10][11][12]

G Glucose High Blood Glucose GK_inactive Inactive Glucokinase (GK) Glucose->GK_inactive Binds to Cadisegliatin Cadisegliatin (GKA) Cadisegliatin->GK_inactive Allosterically activates GK_active Active Glucokinase (GK) GK_inactive->GK_active Conformational change G6P Glucose-6-Phosphate GK_active->G6P Catalyzes conversion of Glucose to Glycogen Glycogen Synthesis (Liver) G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis Glucose_uptake Increased Glucose Uptake (Liver) Glycogen->Glucose_uptake Insulin Insulin Secretion (Pancreas) Glycolysis->Insulin Insulin->Glucose_uptake Blood_glucose_reduction Reduction in Blood Glucose Glucose_uptake->Blood_glucose_reduction

Caption: Simplified signaling pathway of glucokinase activation by a glucokinase activator (GKA).

Applications in Research and Drug Development

Given its structural features and relationship to pharmacologically active compounds, this compound holds potential in several areas of research:

  • Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents, particularly for metabolic disorders, inflammation, and neurological conditions.

  • Fragment-Based Drug Discovery: The phthalimide and hydroxycyclohexyl moieties can be explored as fragments for interaction with various biological targets.

  • Process Chemistry: As a key intermediate in the development of scalable synthetic routes to complex molecules like Cadisegliatin.

Conclusion

This compound (CAS 99337-98-1) is a well-defined chemical entity with potential applications in synthetic and medicinal chemistry. This technical guide has provided a detailed summary of its structure, properties, and a representative synthetic protocol. The structural link to the glucokinase activator Cadisegliatin highlights its relevance in the development of novel therapeutics for metabolic diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound belonging to the phthalimide class, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol, and an exploration of its potential biological relevance based on the activities of structurally related molecules.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₃[1][2][3][4]
Molecular Weight 245.27 g/mol [1][2][3][4]
CAS Number 99337-98-1[2][3][4]
IUPAC Name 2-(trans-4-hydroxycyclohexyl)isoindole-1,3-dione
Synonyms trans-N-(4-Hydroxycyclohexyl)phthalimide[2][3]

Experimental Protocols

Plausible Synthesis of this compound

This protocol is based on general methods for phthalimide synthesis.[5][6]

Materials:

  • Phthalic anhydride

  • trans-4-Aminocyclohexanol

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and trans-4-aminocyclohexanol.

  • Add a suitable volume of glacial acetic acid to serve as the solvent.

  • Equip the flask with a reflux condenser and a stirring mechanism.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol or water) to remove impurities.

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.

  • Dry the purified crystals of this compound under vacuum.

  • Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action for this compound is limited. However, the broader class of isoindoline-1,3-dione derivatives has been extensively studied and shown to exhibit a range of biological effects, including anti-inflammatory, analgesic, and enzyme inhibitory activities.[7][8][9][10]

One of the well-documented activities of some isoindoline-1,3-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[8][10]

Below is a conceptual workflow for screening the anti-inflammatory activity of a compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Models cluster_3 Mechanism of Action Studies a Compound Synthesis and Purification b COX-1 and COX-2 Enzyme Inhibition Assays a->b c Cell Viability/Toxicity Assays b->c d Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) c->d e Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) d->e f Western Blot for Key Signaling Proteins (e.g., NF-κB, MAPKs) e->f G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Membrane Phospholipids COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione Compound->COX-1 / COX-2

References

An In-depth Technical Guide on the Solubility and Stability of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. Due to the limited publicly available quantitative data for this specific molecule, this guide also incorporates information from the structurally similar compound, N-(cyclohexylthio)phthalimide, to provide reasonable estimations and detailed experimental protocols.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound and a Structural Analog.

PropertyThis compoundN-(cyclohexylthio)phthalimide (Analog)
Molecular Formula C₁₄H₁₅NO₃C₁₄H₁₅NO₂S
Molecular Weight 245.27 g/mol 261.34 g/mol
Appearance White to light yellow crystalline powderWhite, crystalline organic compound[1]
Aqueous Solubility Data not available12.4 mg/L (20°C, pH 4.74-5)[2]
Organic Solvent Solubility Data not availableSoluble in acetone, ethyl acetate, toluene, benzene, ether. Slightly soluble in gasoline. Insoluble in kerosene.[1][3]
Log P (Octanol/Water) Data not available2.82 - 3.56 (25°C, pH 6.9)[2]
Melting Point Data not available80-82°C[1]

Solubility Profile

Estimated Solubility

Based on the data for N-(cyclohexylthio)phthalimide, the aqueous solubility of this compound is likely to be in the low mg/L range. It is expected to be soluble in solvents such as acetone, ethyl acetate, and toluene.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of the compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to each solvent in sealed vials.

  • Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each solvent and temperature.

The following diagram illustrates the experimental workflow for solubility determination.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate in shaking incubator A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC-UV E->F

Fig. 1: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. While specific stability data is unavailable, information on the hydrolysis of a related compound provides some insight.

Estimated Stability

N-(cyclohexylthio)phthalimide undergoes hydrolysis with a half-life of 23.3 hours at 25°C and pH 7.[2] This suggests that the imide ring in this compound may also be susceptible to hydrolysis, particularly under basic conditions. The presence of the hydroxyl group on the cyclohexyl ring might also influence its degradation pathways.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

Procedure:

  • Hydrolytic Stability:

    • Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH.

    • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

  • Oxidative Stability:

    • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time points.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample in the dark.

    • Analyze both the light-exposed and dark control samples.

  • Thermal Stability:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Analyze samples at various time points.

The logical relationship for initiating a forced degradation study is depicted in the following diagram.

G A Drug Substance/Product B Stress Conditions A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative B->D E Photolytic B->E F Thermal B->F G Generate Degraded Samples C->G D->G E->G F->G H Develop Stability-Indicating Analytical Method G->H I Characterize Degradation Products H->I

Fig. 2: Logical workflow for forced degradation studies.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows beyond standard physicochemical characterization. Research in these areas would be novel and contribute significantly to the understanding of this compound's biological activity.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct quantitative data is limited, the information from a close structural analog and the detailed experimental protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to conduct their own comprehensive studies. Further investigation is warranted to fully elucidate the physicochemical and biological properties of this compound.

References

Unveiling trans-N-(4-Hydroxycyclohexyl)phthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-N-(4-Hydroxycyclohexyl)phthalimide, a molecule belonging to the versatile class of phthalimide derivatives. While specific research on this particular compound is limited in publicly available literature, this document consolidates the known information and extrapolates from the broader chemical and pharmacological context of N-substituted phthalimides. This guide covers its discovery and history (or lack thereof), plausible synthetic routes with detailed experimental protocols, and a review of the biological activities and potential mechanisms of action of related compounds, offering a foundational resource for researchers interested in exploring its therapeutic potential.

Introduction and History

The phthalimide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] The history of phthalimides in medicine is most notably marked by the tragic case of thalidomide, which underscored the profound and stereospecific biological effects these molecules can exert. Since then, extensive research has focused on harnessing the therapeutic potential of phthalimide derivatives while ensuring their safety.

A specific discovery and detailed historical account for trans-N-(4-Hydroxycyclohexyl)phthalimide (CAS Number: 99337-98-1) is not well-documented in peer-reviewed journals or historical chemical literature. Its emergence is likely the result of broader synthetic explorations of N-substituted phthalimides for various applications, including as chemical intermediates and potential pharmacophores. The related compound, N-(4-Oxocyclohexyl)phthalimide (CAS Number: 104618-32-8), has been identified as an intermediate in the synthesis of photoresists for the electronics industry and as an impurity in the production of the pharmaceutical agent Pramipexol.[3] This suggests that the hydroxy derivative may have been synthesized as part of these or similar chemical development programs.

Physicochemical Properties

PropertyValueSource
CAS Number 99337-98-1Commercial Supplier
Molecular Formula C₁₄H₁₅NO₃Calculated
Molecular Weight 245.27 g/mol Calculated
Appearance Likely a white to off-white solidGeneral knowledge of phthalimides
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.General knowledge of phthalimides

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide is not available. However, based on established methods for the synthesis of N-substituted phthalimides, a plausible and efficient synthetic route can be proposed. The most common methods involve the reaction of phthalic anhydride with a primary amine or the Gabriel synthesis.

Proposed Synthetic Route: From Phthalic Anhydride and trans-4-Aminocyclohexanol

This is the most direct and likely method for the preparation of trans-N-(4-Hydroxycyclohexyl)phthalimide. The reaction involves the condensation of phthalic anhydride with trans-4-aminocyclohexanol.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product phthalic_anhydride Phthalic Anhydride phthalamic_acid Phthalamic Acid Intermediate phthalic_anhydride->phthalamic_acid + aminocyclohexanol trans-4-Aminocyclohexanol aminocyclohexanol->phthalamic_acid product trans-N-(4-Hydroxycyclohexyl)phthalimide phthalamic_acid->product - H₂O (Heat)

Caption: Proposed synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq).

  • Solvent: Add a suitable solvent such as glacial acetic acid or toluene to the flask. The solvent facilitates the reaction and the removal of water.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure trans-N-(4-Hydroxycyclohexyl)phthalimide.

Alternative Synthetic Route: Reduction of N-(4-Oxocyclohexyl)phthalimide

Another plausible route involves the synthesis of the corresponding ketone, N-(4-Oxocyclohexyl)phthalimide, followed by its reduction to the alcohol.

Workflow Diagram:

G start Start: Phthalic Anhydride & trans-4-Aminocyclohexanol step1 Condensation Reaction (as in 3.1) start->step1 intermediate1 Intermediate: trans-N-(4-Hydroxycyclohexyl)phthalimide step1->intermediate1 step2 Oxidation (e.g., with PCC or Swern oxidation) intermediate1->step2 intermediate2 N-(4-Oxocyclohexyl)phthalimide step2->intermediate2 step3 Reduction (e.g., with NaBH₄) intermediate2->step3 end Final Product: trans-N-(4-Hydroxycyclohexyl)phthalimide step3->end

Caption: Alternative synthetic workflow via reduction.

Detailed Experimental Protocol (Reduction Step):

  • Dissolution: Dissolve N-(4-Oxocyclohexyl)phthalimide (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), in portions to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to destroy the excess reducing agent.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Biological Activities and Potential Applications

While no specific biological data for trans-N-(4-Hydroxycyclohexyl)phthalimide has been found in the scientific literature, the phthalimide scaffold is associated with a broad spectrum of pharmacological activities.[1][2] This suggests that the title compound could be a candidate for screening in various therapeutic areas.

Table of Biological Activities of Representative N-Substituted Phthalimide Derivatives:

Biological ActivityExample Compound(s)Key FindingsReference
Anti-inflammatory PomalidomideInhibition of TNF-α production.[4]
Anticancer Thalidomide AnalogsInhibition of tumor cell proliferation and angiogenesis.[5]
Antimicrobial Various N-substituted phthalimidesActivity against various bacterial and fungal strains.[6]
Anticonvulsant N-Arylphthalimide derivativesProtection against seizures in animal models.[1]
Hypolipidemic N-Phenylphthalimide derivativesReduction of plasma cholesterol and triglyceride levels.[7]

Potential Mechanism of Action: A Hypothetical Pathway

Given the well-established role of many phthalimide derivatives as modulators of cytokine production, a plausible, yet hypothetical, mechanism of action for trans-N-(4-Hydroxycyclohexyl)phthalimide could involve the inhibition of pro-inflammatory signaling pathways. One such key pathway is the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade.

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA transcription Inflammation Inflammation TNFa_mRNA->Inflammation translation & secretion Compound trans-N-(4-Hydroxycyclohexyl)phthalimide Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where trans-N-(4-Hydroxycyclohexyl)phthalimide could exert anti-inflammatory effects by inhibiting key components of the NF-κB signaling pathway, such as the IKK complex or the nuclear translocation of NF-κB. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α. It must be emphasized that this is a speculative pathway based on the known activities of other phthalimides and requires experimental validation.

Future Directions

The lack of specific data on trans-N-(4-Hydroxycyclohexyl)phthalimide presents a clear opportunity for further research. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

  • Biological Screening: A broad-based biological screening of the compound against a panel of targets, including those for which other phthalimides have shown activity (e.g., cancer cell lines, inflammatory markers, microbial strains).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the impact of the trans-hydroxycyclohexyl moiety on biological activity.

  • Mechanism of Action Studies: If biological activity is identified, detailed studies to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

trans-N-(4-Hydroxycyclohexyl)phthalimide represents an under-explored molecule within the pharmacologically significant class of phthalimides. While its specific history and properties are not well-documented, this technical guide provides a framework for its synthesis and potential biological evaluation based on the extensive knowledge of related compounds. The information presented here serves as a valuable starting point for researchers aiming to investigate the chemical and biological properties of this and other novel N-substituted phthalimide derivatives.

References

potential therapeutic targets of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, publicly available scientific literature and bioassay data do not contain specific therapeutic targets or detailed mechanistic studies for the compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. While the isoindoline-1,3-dione core is a well-established pharmacophore present in numerous biologically active compounds, research has not yet elucidated the specific biological activities of this particular derivative.

This guide will, therefore, provide a comprehensive overview of the therapeutic potential of the broader isoindoline-1,3-dione class of molecules, drawing on extensive research into its various derivatives. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential applications of this compound, by highlighting the likely avenues of investigation based on its structural class.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione moiety, also known as phthalimide, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic accessibility have made it a popular building block for the development of a wide array of therapeutic agents. The biological activities of isoindoline-1,3-dione derivatives are diverse and depend heavily on the nature of the substituent attached to the nitrogen atom.

Potential Therapeutic Targets of the Isoindoline-1,3-dione Class

Based on extensive research into various N-substituted isoindoline-1,3-diones, the following therapeutic areas and molecular targets represent the most promising avenues for the investigation of this compound.

Neurodegenerative Diseases

A significant body of research points to the potential of isoindoline-1,3-dione derivatives in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.

  • Cholinesterase Inhibition: Many derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] A deficiency in acetylcholine is a key feature of Alzheimer's disease. The phthalimide moiety is thought to interact with the peripheral anionic site of AChE.[1]

    • Hypothesized Signaling Pathway for Cholinesterase Inhibition:

      Cholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Synaptic_Cleft Increased Synaptic Acetylcholine Isoindoline_Derivative Isoindoline-1,3-dione Derivative Isoindoline_Derivative->AChE Inhibition Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission

      Hypothesized Cholinesterase Inhibition Pathway.

Oncology

The isoindoline-1,3-dione scaffold is a core component of several immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma. While the specific mechanism of action can vary, some derivatives have demonstrated direct cytotoxic effects on cancer cell lines.

  • Anticancer Activity: Studies have reported the cytotoxic potential of isoindoline-1,3-dione derivatives against various cancer cell lines, including HeLa (cervical cancer), C6 (glioma), A549 (lung cancer), Caco-2 (colorectal adenocarcinoma), and HCT-116 (colorectal carcinoma).[2][3] The mechanisms underlying this cytotoxicity are likely diverse and require further investigation for specific derivatives.

    • General Experimental Workflow for Assessing Cytotoxicity:

      Cytotoxicity_Workflow Start Cancer Cell Lines (e.g., HeLa, A549) Treatment Treatment with Isoindoline-1,3-dione Derivative Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, BrdU) Incubation->Assay Data_Analysis Data Analysis (IC50 Calculation) Assay->Data_Analysis Result Determination of Antiproliferative Effect Data_Analysis->Result

      Workflow for Cytotoxicity Screening.

Inflammatory and Infectious Diseases

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented, with some also exhibiting antimicrobial and antiprotozoal activities.

  • Anti-inflammatory and Analgesic Effects: Certain derivatives have shown analgesic activity, suggesting an interaction with pathways involved in pain and inflammation.[4]

  • Antimicrobial and Antileishmanial Activity: Some halogenated derivatives of isoindoline-1,3-dione have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as against Leishmania tropica.[3]

  • Anti-mycobacterial Activity: Hybrid molecules incorporating the isoindoline-1,3-dione scaffold have been synthesized and shown to be effective against Mycobacterium tuberculosis.[5]

Quantitative Data for Isoindoline-1,3-dione Derivatives (Illustrative)

The following table summarizes representative quantitative data for various isoindoline-1,3-dione derivatives to illustrate the range of potencies observed for this class of compounds. Note: This data is not for this compound but for other derivatives.

Derivative ClassTarget/AssayIC50 ValueReference
N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)2.1 µM to 7.4 µM[1]
Phenyl(phenylimino)methyl derivativeAnalgesic Activity (in vivo)1.6 times more active than metamizole sodium[4]
Azide and silyl ether derivativeA549 Cancer Cell Line19.41 ± 0.01 µM[2]
Tetra-brominated derivativeLeishmania tropica0.0478 µmol/mL[3]
Piperidine-linked 4-aminoquinoline hybridMycobacterium tuberculosisMIC99 of 6.25 µg/mL[5]

Experimental Protocols

Detailed experimental protocols for the assays mentioned above are crucial for the systematic evaluation of new derivatives like this compound. Below are generalized methodologies based on the cited literature.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion.

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • DTNB solution

    • ATCI solution

    • AChE solution

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of potential applications, including in neurodegenerative diseases, oncology, and infectious diseases. While specific biological data for this compound is currently lacking, its structural similarity to other active derivatives suggests that it warrants further investigation.

Future research should focus on a systematic screening of this compound against a panel of relevant biological targets, starting with those identified for the broader isoindoline-1,3-dione class. In vitro enzymatic and cell-based assays, as outlined in this guide, would be the logical first steps in elucidating its potential therapeutic value. Subsequent in vivo studies would then be necessary to validate any promising in vitro findings. The synthesis and evaluation of related analogs could also provide valuable structure-activity relationship (SAR) data to guide further drug development efforts.

References

Spectroscopic and Synthetic Profile of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (also known as trans-N-(4-Hydroxycyclohexyl)phthalimide), a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data for this specific compound, this document outlines a plausible synthetic protocol and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₅NO₃[1][2] Molecular Weight: 245.27 g/mol [1][2] CAS Number: 99337-98-1[1][2]

Synthesis a a a

The synthesis of this compound can be achieved through the condensation reaction of phthalic anhydride with trans-4-aminocyclohexanol. A general and robust method involves reacting the two starting materials in a suitable solvent, such as glacial acetic acid, under reflux conditions. The water formed during the reaction is typically removed to drive the equilibrium towards the product.

Experimental Protocol:

A proposed experimental protocol, adapted from general procedures for the synthesis of isoindoline-1,3-dione derivatives, is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 equivalent) and trans-4-aminocyclohexanol (1.0 equivalent) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product. The crude product is then collected by filtration.

  • Purification: The collected solid is washed with cold water and a cold, dilute solution of sodium bicarbonate to remove any unreacted phthalic anhydride and acetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) Phthalic_Anhydride->Reaction trans_4_Aminocyclohexanol trans-4-Aminocyclohexanol trans_4_Aminocyclohexanol->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Filtration & Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data Summary

a a a ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8m2HAromatic protons (Hα to C=O)
~ 7.7m2HAromatic protons (Hβ to C=O)
~ 4.0m1HCH-N (cyclohexyl)
~ 3.6m1HCH-OH (cyclohexyl)
~ 2.1m4HCyclohexyl protons (adjacent to CH-N and CH-OH)
~ 1.5m4HCyclohexyl protons
~ 1.8br s1HOH
a a a ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 168C=O (imide)
~ 134Aromatic C-H (β to C=O)
~ 132Aromatic C (quaternary)
~ 123Aromatic C-H (α to C=O)
~ 69CH-OH (cyclohexyl)
~ 52CH-N (cyclohexyl)
~ 34Cyclohexyl CH₂
~ 30Cyclohexyl CH₂
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400BroadO-H stretch
~ 3070MediumAromatic C-H stretch
~ 2940, 2860StrongAliphatic C-H stretch
~ 1770, 1710StrongC=O stretch (imide, asymmetric and symmetric)
~ 1600MediumAromatic C=C stretch
~ 1400MediumC-N stretch
~ 1070StrongC-O stretch
Mass Spectrometry (MS) Data (Predicted)
m/zAssignment
245.11[M]⁺ (Molecular Ion)
227[M - H₂O]⁺
160[Phthalimide fragment]⁺
148[Phthalic anhydride fragment]⁺
104[C₆H₄(CO)]⁺
76[C₆H₄]⁺

Experimental Methodologies for Spectroscopic Analysis

Should this compound be synthesized, the following standard methodologies would be employed for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound. While experimentally derived data is not publicly accessible, the provided information, based on established chemical principles, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this compound. Further empirical studies are necessary to definitively confirm the data presented herein.

References

Methodological & Application

Application Notes and Protocols for 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a chemical compound structurally related to thalidomide.[1][2] Thalidomide and its analogs are a significant class of therapeutic agents known as immunomodulatory imide drugs (IMiDs).[3][4] These molecules are recognized for their potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[5][6] The primary mechanism of action for many thalidomide analogs involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7][8] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, often referred to as neosubstrates.

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its potential anti-proliferative and immunomodulatory effects.

Molecular Target and Signaling Pathway

The principal molecular target of thalidomide analogs is the Cereblon (CRBN) E3 ubiquitin ligase complex.[8] Binding of the compound to CRBN induces the recruitment of neosubstrates, leading to their degradation. This targeted protein degradation is the basis for the diverse biological activities of these compounds.

Cereblon_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cellular Environment Compound This compound CRBN CRBN E3 Ligase Complex Compound->CRBN Binding Neosubstrate Neosubstrate Protein (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruitment Proteasome 26S Proteasome Neosubstrate->Proteasome Recognition Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Anti-Proliferative Assay in Multiple Myeloma Cell Lines

This protocol details the methodology to assess the anti-proliferative activity of this compound on human multiple myeloma cell lines.

1. Materials and Reagents:

  • Human multiple myeloma cell lines (e.g., MM.1S, RPMI 8226)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well clear bottom white plates

  • Humidified incubator (37°C, 5% CO2)

  • Luminometer

2. Experimental Workflow:

Anti_Proliferation_Assay_Workflow Workflow for In Vitro Anti-Proliferation Assay A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Compound Treatment (Serial dilutions of test compound) A->B C 3. Incubation (72 hours at 37°C, 5% CO2) B->C D 4. Cell Viability Assay (e.g., CellTiter-Glo®) C->D E 5. Data Analysis (Calculate IC50 values) D->E

Caption: Workflow for the in vitro anti-proliferation assay.

3. Detailed Procedure:

  • Cell Culture: Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: After incubation, perform a cell viability assay according to the manufacturer's instructions. For the CellTiter-Glo® assay, allow the plate to equilibrate to room temperature, add the reagent, and measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

4. Data Presentation:

Cell LineThis compound IC50 (µM)
MM.1S[Insert experimental value]
RPMI 8226[Insert experimental value]
Protocol 2: TNF-α Secretion Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to evaluate the immunomodulatory effect of the compound by measuring its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) secretion from Lipopolysaccharide (LPS)-stimulated human PBMCs.[3]

1. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • ELISA plate reader

2. Experimental Workflow:

TNF_alpha_Inhibition_Assay_Workflow Workflow for TNF-α Inhibition Assay A 1. Isolate PBMCs from whole blood B 2. Pre-treat PBMCs with test compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 18-24 hours C->D E 5. Collect supernatant D->E F 6. Measure TNF-α levels by ELISA E->F G 7. Analyze data and calculate IC50 F->G

Caption: Workflow for the TNF-α inhibition assay.

3. Detailed Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated PBMCs in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • TNF-α ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

4. Data Presentation:

Assay ParameterThis compound IC50 (µM)
TNF-α Inhibition[Insert experimental value]

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. Based on its structural similarity to thalidomide, this compound is expected to exhibit activities consistent with Cereblon modulation. These assays will enable researchers to quantify its anti-proliferative and immunomodulatory potential, providing valuable data for further drug development efforts. It is recommended to also investigate the compound's effect on the degradation of known Cereblon neosubstrates to further elucidate its mechanism of action.

References

Applications of Isoindoline-1,3-diones in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and the ability to readily introduce various substituents have made it a versatile template for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for key areas where isoindoline-1,3-dione derivatives have shown significant promise, including oncology, inflammation, analgesia, and neuroprotection.

I. Anticancer Applications: Immunomodulatory Drugs (IMiDs) and Beyond

Isoindoline-1,3-diones are most famously represented by the class of immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Their primary mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins.[3][4]

Mechanism of Action of IMiDs in Multiple Myeloma

Lenalidomide and pomalidomide bind to CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase.[1][3] This binding event alters the substrate specificity of the ligase, leading to the recruitment and degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] These transcription factors are crucial for the survival of multiple myeloma cells.[5] Their degradation leads to the downregulation of key oncogenes, including interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis of the cancer cells.[1][5]

IMiD_Mechanism cluster_0 Normal State cluster_1 IMiD Treatment cluster_2 Downstream Effects CRBN CRBN CUL4 CUL4 DDB1 DDB1 ROC1 ROC1 label_E3 CRL4-CRBN E3 Ligase IMiD IMiD (e.g., Lenalidomide) CRBN2 CRBN IMiD->CRBN2 binds IKZF1_3 IKZF1/IKZF3 CRBN2->IKZF1_3 recruits Ub Ubiquitin IKZF1_3->Ub ubiquitination Proteasome Proteasome Ub->Proteasome degradation IKZF1_3_degraded IKZF1/IKZF3 Degradation IRF4 IRF4 (transcription factor) MYC MYC (oncogene) IRF4->MYC downregulation Apoptosis Apoptosis & Cell Cycle Arrest MYC->Apoptosis leads to IKZF1_3_degraded->IRF4 downregulation AntiInflammatory_Workflow start Start acclimatize Animal Acclimatization start->acclimatize administer Administer Compound/ Vehicle/Reference acclimatize->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce measure0 Measure Initial Paw Volume (V₀) induce->measure0 measure_t Measure Paw Volume at Time t (Vt) measure0->measure_t 1, 2, 3, 4, 5 hours analyze Calculate % Edema Inhibition measure_t->analyze end End analyze->end Synthesis_Workflow start Start dissolve Dissolve Phthalic Anhydride and Primary Amine in Solvent start->dissolve reflux Reflux Reaction Mixture dissolve->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product cool->isolate purify Purify by Recrystallization isolate->purify end End purify->end

References

Application Notes and Protocols: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.[1]

The isoindoline-1,3-dione scaffold, also known as phthalimide, has been identified as a significant pharmacophore in the design of novel acetylcholinesterase inhibitors.[1][3] It is believed that the phthalimide moiety can interact with the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[1] Numerous derivatives of isoindoline-1,3-dione have been synthesized and evaluated, with many exhibiting potent anti-AChE activity.[1][3][4]

Data Presentation: Acetylcholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50 values) of several reported isoindoline-1,3-dione derivatives to provide a comparative context for researchers. A lower IC50 value indicates a higher inhibitory potency.

CompoundIC50 (µM) vs. AChEReference CompoundIC50 (µM) vs. AChE
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.91Donepezil0.14
A 4-fluorobenzyl pyridinium hybrid of isoindoline-1,3-dione (Compound 7a and 7f)2.1Rivastigmine11.07
A phenyl substituted piperazine derivative of isoindoline-1,3-dione (Derivative I)1.12--
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives0.9 - 19.5--
2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4b)16.42Donepezil0.41

Note: The IC50 values are sourced from various publications and experimental conditions may differ.[1][3][4]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the acetylcholinesterase inhibitory activity of a test compound, such as 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione.

Principle:

The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE in assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

    • ATCI Solution (Substrate): Prepare a 15 mM stock solution of ATCI in deionized water. Prepare fresh daily.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.

    • Test Compound Solutions: Prepare a stock solution of the test compound in DMSO. Serially dilute with assay buffer to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Positive Control Solution: Prepare a stock solution of Donepezil in DMSO and serially dilute with assay buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of the test compound solution at various concentrations to the sample wells.

    • Add 25 µL of assay buffer to the blank (no enzyme, no inhibitor) and control (no inhibitor) wells.

    • Add 25 µL of the positive control solution to the respective wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Mix gently and pre-incubate for 15 minutes at 25°C.

    • Add 25 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (AChE, ATCI, DTNB, Buffers) plate Plate Setup (Blank, Control, Test Wells) reagents->plate compound Prepare Test Compound (Serial Dilutions) compound->plate incubation Pre-incubation (AChE + Inhibitor) plate->incubation reaction Reaction Initiation (Add Substrate & DTNB) incubation->reaction measurement Spectrophotometric Reading (412 nm, Kinetic) reaction->measurement calculation Calculate % Inhibition measurement->calculation curve Generate Dose-Response Curve calculation->curve ic50 Determine IC50 Value curve->ic50

Caption: Experimental workflow for AChE inhibitor screening.

AChE_Inhibition cluster_normal Normal Cholinergic Synapse cluster_inhibited With AChE Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Inhibited Acetylcholine (ACh) Receptor_Inhibited Postsynaptic Receptor ACh_Inhibited->Receptor_Inhibited Increased Binding (Enhanced Signal) AChE_Inhibited Acetylcholinesterase (AChE) Inhibitor Isoindoline-1,3-dione Derivative AChE_Inhibited->Inhibitor Inhibited by

Caption: Mechanism of acetylcholinesterase inhibition.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) Vesicle Synaptic Vesicle (stores ACh) ACh_synthesis->Vesicle Release ACh Release Vesicle->Release ACh Acetylcholine Release->ACh AChE AChE ACh->AChE Degradation Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->Receptor Signal Signal Transduction (Cognition, Memory) Receptor->Signal Inhibitor AChE Inhibitor (e.g., Isoindoline-1,3-dione) Inhibitor->AChE Blocks

References

Application Notes and Protocols: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies utilizing 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in animal models of disease. The following application notes and protocols are therefore based on the well-documented biological activities of the broader class of isoindoline-1,3-dione (phthalimide) derivatives. These are intended to serve as a foundational guide for researchers initiating studies with this compound, but will require significant compound-specific validation.

Introduction

This compound belongs to the phthalimide class of compounds, a versatile scaffold known for a wide range of biological activities. Derivatives of isoindoline-1,3-dione have been extensively investigated for their therapeutic potential in various disease areas. While specific in vivo data for the title compound is not publicly available, related molecules have demonstrated significant efficacy in preclinical models of inflammation, pain, neurodegenerative diseases, and cancer.

The presence of the trans-4-hydroxycyclohexyl group may influence the pharmacokinetic and pharmacodynamic properties of the phthalimide core, potentially affecting its solubility, metabolic stability, and target engagement. Researchers are encouraged to perform initial in vitro characterization and pharmacokinetic studies before proceeding to in vivo efficacy models.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the activities of structurally related isoindoline-1,3-dione derivatives, this compound could be investigated in the following disease models:

Inflammatory Diseases and Pain

Many phthalimide derivatives exhibit anti-inflammatory and analgesic properties. The proposed mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Suggested Animal Models:

    • Carrageenan-Induced Paw Edema in Rats or Mice (for acute inflammation)

    • Collagen-Induced Arthritis (CIA) in Mice (for chronic autoimmune inflammation)

    • Acetic Acid-Induced Writhing Test in Mice (for visceral pain)

    • Formalin Test in Rats or Mice (for inflammatory pain)

Neurodegenerative Diseases

Certain isoindoline-1,3-dione derivatives have shown neuroprotective effects, often attributed to the inhibition of acetylcholinesterase (AChE) or modulation of neuroinflammation.

  • Suggested Animal Models:

    • Scopolamine-Induced Amnesia Model in Mice (for cognitive impairment)

    • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice or Rats

    • MPTP-Induced Parkinson's Disease Model in Mice

Experimental Protocols (Hypothetical)

The following are generalized protocols that would need to be adapted and optimized for this compound.

General Preparation of Dosing Solutions
  • Vehicle Selection: Due to the likely poor water solubility of the compound, initial formulation development is critical. Common vehicles for preclinical studies include:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in saline

    • 10% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 400 (PEG400), 50% (v/v) Saline

    • Corn oil

  • Preparation:

    • Weigh the required amount of this compound.

    • If using a co-solvent system, first dissolve the compound in the organic solvent (e.g., DMSO).

    • Gradually add the remaining components of the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.

    • Prepare fresh on the day of dosing.

Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Acclimatize animals for at least 7 days.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A positive control, such as Indomethacin (10 mg/kg, p.o.), should be included.

    • One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing Test in Mice

This model evaluates peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize animals and fast overnight with free access to water.

    • Administer the test compound or vehicle (p.o. or i.p.). Include a positive control group (e.g., Aspirin, 100 mg/kg, p.o.).

    • After 30 minutes (i.p.) or 60 minutes (p.o.), administer 0.1 mL of 0.6% (v/v) acetic acid solution i.p. to each mouse.

    • Immediately place the mouse in an observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of protection (analgesia) for each group relative to the vehicle control.

Data Presentation (Hypothetical)

Should studies be conducted, quantitative data should be summarized in clear, tabular formats.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)RoutePaw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-p.o.1.5 ± 0.12-
Compound X10p.o.Data Not AvailableData Not Available
Compound X30p.o.Data Not AvailableData Not Available
Compound X100p.o.Data Not AvailableData Not Available
Indomethacin10p.o.0.8 ± 0.0946.7%

Table 2: Analgesic Effect of this compound in Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)RouteNumber of Writhes (Mean ± SEM)% Protection
Vehicle Control-i.p.35.2 ± 2.5-
Compound X10i.p.Data Not AvailableData Not Available
Compound X30i.p.Data Not AvailableData Not Available
Compound X100i.p.Data Not AvailableData Not Available
Aspirin100i.p.15.8 ± 1.955.1%

Visualizations

As no specific signaling pathways for this compound have been elucidated, a generalized experimental workflow is presented.

G cluster_0 Preclinical Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B C Pharmacokinetic Studies (Solubility, Stability, ADME) B->C D Acute Toxicity Studies C->D E Animal Model Selection (e.g., Inflammation, Pain, Neurodegeneration) D->E F In Vivo Efficacy Studies E->F G Data Analysis & Interpretation F->G H Mechanism of Action Studies G->H

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

G cluster_1 Hypothesized Anti-Inflammatory Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Cell Macrophage / Immune Cell Inflammatory_Stimulus->Cell NFkB_Pathway NF-κB Pathway Cell->NFkB_Pathway COX2_Pathway COX-2 Pathway Cell->COX2_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Compound 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione Compound->NFkB_Pathway Inhibition? Compound->COX2_Pathway Inhibition? Inflammation Inflammation & Pain Cytokines->Inflammation Prostaglandins->Inflammation

Caption: A hypothesized anti-inflammatory signaling pathway for phthalimide derivatives.

Preparation of Stock Solutions of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a compound of interest in various research and drug development applications. Adherence to proper solution preparation techniques is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculation of concentrations and for understanding the compound's general characteristics.

PropertyValueSource
CAS Number 99337-98-1[1][2]
Molecular Formula C₁₄H₁₅NO₃[1][3]
Molecular Weight 245.27 g/mol [1][3]
Appearance White to off-white solidTypical for this class of compounds
Storage Temperature Room Temperature or 4°C, sealed in a dry environment[1]

Experimental Protocols

The following protocols detail the recommended procedures for preparing stock solutions of this compound. The choice of solvent and concentration will depend on the specific requirements of the downstream application.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro and in vivo studies due to its high solubilizing capacity.[4][5][6]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 2.4527 mg of the compound for every 1 mL of DMSO.

  • Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the weighed compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions

For most biological experiments, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts.[3]

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS) or cell culture medium

  • Sterile tubes

  • Calibrated micropipettes

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in cell culture media.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Visualizations

The following diagrams illustrate the workflow for stock solution preparation and a hypothetical signaling pathway for contextual understanding.

G Workflow for Stock Solution Preparation cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation start Start: Obtain Compound Powder weigh Weigh Compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Dilute in Aqueous Buffer/Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

G Hypothetical Signaling Pathway Interaction compound 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione receptor Target Receptor compound->receptor Binds to kinase_cascade Kinase Cascade receptor->kinase_cascade Activates transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response Leads to

References

Application Notes and Protocols for trans-N-(4-Hydroxycyclohexyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the safe handling and disposal of trans-N-(4-Hydroxycyclohexyl)phthalimide, a chemical compound utilized in various research and development applications. Adherence to these protocols is crucial to ensure personnel safety and environmental protection.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C14H15NO3[1]
Molecular Weight 245.27 g/mol [1]
Appearance Solid[2]
Storage Temperature 2-8°C[2]
Purity 95%[2]
Hazard Identification and Safety Precautions

trans-N-(4-Hydroxycyclohexyl)phthalimide is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

Hazard Statements:

  • Toxic if swallowed or if inhaled.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long lasting effects.

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Precautionary Statements:

  • Do not breathe dust.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Avoid release to the environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling trans-N-(4-Hydroxycyclohexyl)phthalimide:

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.
Safe Handling Protocols

4.1. General Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not ingest or inhale the substance.[3]

  • Keep the container tightly closed when not in use.[3]

  • Practice good industrial hygiene: wash hands before breaks and immediately after handling the chemical.[3]

4.2. Weighing and Dispensing

  • Ensure the weighing area is clean and located within a ventilated enclosure if possible.

  • Use a spatula to carefully transfer the solid material.

  • Avoid creating dust clouds.

  • Clean any spills immediately following the spill response protocol.

4.3. Solution Preparation

  • Add the solid trans-N-(4-Hydroxycyclohexyl)phthalimide to the solvent slowly.

  • Stir the mixture gently to dissolve the solid.

  • Ensure the container is properly labeled with the chemical name, concentration, and hazard symbols.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures

6.1. Small Spills

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material.

  • Avoid generating dust.

  • Place the spilled material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

6.2. Large Spills

  • Evacuate the area immediately.

  • Contact the institution's emergency response team.

  • Prevent the spill from entering drains or waterways.

Disposal Protocols

All waste containing trans-N-(4-Hydroxycyclohexyl)phthalimide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[5]

Quantitative Toxicity and Ecotoxicity Data
Data PointSpeciesValueReference
Oral LD50 (Phthalimide) Rat>2,000 mg/kg[6]
Aquatic Toxicity (Phthalimide) - EC50 Aquatic Invertebrates20.8 mg/l (48 h)[7]
Aquatic Toxicity (Phthalimide) - ErC50 Algae161 mg/l (72 h)[7]
Chronic Toxicity (N-(cyclohexylthio)phthalimide) - NOEC Green Algae142 µg/L (48 h)[8]
Chronic Toxicity (N-(cyclohexylthio)phthalimide) - NOEC Daphnia magna142 µg/L (21 d)[8]

Note: Data for the specific compound trans-N-(4-Hydroxycyclohexyl)phthalimide is limited. The data for related compounds is provided for reference and to emphasize the need for cautious handling and disposal.

Diagrams

SafeHandlingWorkflow start_end start_end process process decision decision precaution precaution start Start: Handling Task assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood) don_ppe->prepare_work_area handle_chemical Perform Chemical Handling (Weighing, Transfer, etc.) prepare_work_area->handle_chemical spill Spill Occurs? handle_chemical->spill spill_protocol Follow Spill Protocol spill->spill_protocol Yes clean_up Clean Work Area & Decontaminate spill->clean_up No spill_protocol->clean_up dispose_waste Dispose of Waste Properly clean_up->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End of Task wash_hands->end

Caption: Workflow for the safe handling of trans-N-(4-Hydroxycyclohexyl)phthalimide.

DisposalDecisionTree start_end start_end decision decision process process outcome outcome hazard hazard start Start: Waste Generated waste_type Type of Waste? start->waste_type solid_waste Solid Waste (Unused chemical, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid hazardous_waste Treat as Hazardous Waste collect_solid->hazardous_waste collect_liquid->hazardous_waste disposal_vendor Dispose via Certified Hazardous Waste Vendor hazardous_waste->disposal_vendor end End: Proper Disposal disposal_vendor->end RiskAssessmentLogic topic topic factor factor outcome outcome risk_assessment Risk Assessment hazard_id Hazard Identification (Toxicity, Irritation) risk_assessment->hazard_id exposure_assess Exposure Assessment (Route, Duration, Concentration) risk_assessment->exposure_assess dose_response Dose-Response Assessment (Quantitative Data) risk_assessment->dose_response risk_characterization Risk Characterization hazard_id->risk_characterization exposure_assess->risk_characterization dose_response->risk_characterization control_measures Implementation of Control Measures (PPE, Ventilation, Protocols) risk_characterization->control_measures

References

Application Notes and Protocols for the Detection of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a core structure found in a variety of compounds with significant biological activities. Derivatives of isoindoline-1,3-dione have been investigated for their potential as anti-inflammatory, antimicrobial, and anti-cancer agents, as well as for their role in targeting neurodegenerative diseases. Given the therapeutic potential of this class of compounds, sensitive and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.

This document provides a detailed application note and a proposed protocol for the determination of this compound in biological samples, primarily focusing on plasma and urine. The recommended methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the analysis of small molecules in complex biological fluids. The provided protocol is an adaptation of validated methods for structurally similar phthalimide derivatives and should be fully validated for the specific analyte and biological matrix of interest.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantitative analysis of this compound due to its ability to provide high sensitivity and selectivity. This method involves the separation of the target analyte from other matrix components using high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode to enhance specificity.

Proposed LC-MS/MS Method Parameters

A validated LC-MS/MS method for the quantification of phthalimide (PI) and tetrahydrophthalimide (THPI), which are structurally related to the target analyte, provides a strong foundation for method development.[1] The following parameters are proposed as a starting point for the analysis of this compound.

Table 1: Proposed Liquid Chromatography Parameters

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Proposed Mass Spectrometry Parameters

ParameterRecommended Setting
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in Positive Mode
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions To be determined by infusion of the analytical standard
Dwell Time 150 ms

Note on MRM Transitions: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer. Based on the fragmentation of similar N-substituted phthalimides, the protonated molecule [M+H]⁺ would serve as the precursor ion. Fragmentation would likely occur at the bond connecting the cyclohexyl ring to the nitrogen atom and within the isoindoline-1,3-dione structure.

Quantitative Data from Analogous Compounds

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of phthalimide (PI) and tetrahydrophthalimide (THPI) in human plasma and urine.[1] These values can serve as a benchmark for the validation of a method for this compound.

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Phthalimide (PI) and Tetrahydrophthalimide (THPI)[1]

ParameterPhthalimide (PI)Tetrahydrophthalimide (THPI)
Matrix Plasma & UrinePlasma & Urine
Linearity Range (µg/L) 1 - 50 (Urine), 1 - 250 (Plasma)1 - 50 (Urine), 1 - 250 (Plasma)
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) (µg/L) 1.14 (Urine), 2.17 (Plasma)0.58 (Urine), 1.47 (Plasma)
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy < 20%< 20%
Recovery ~75%~90%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the biological sample) in methanol.

  • IS Working Solution: Dilute the IS stock solution with 50:50 methanol/water to a final concentration of 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for other phthalimide metabolites and is a robust starting point for plasma and urine samples.[1]

  • Sample Pre-treatment:

    • Plasma: To 200 µL of plasma, add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

    • Urine: To 200 µL of urine, add 20 µL of the IS working solution and 200 µL of 0.1 M ammonium acetate buffer (pH 5). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

G Figure 1: General Workflow for Bioanalysis A Sample Collection (Plasma, Urine) B Addition of Internal Standard A->B C Sample Pre-treatment B->C D Solid-Phase Extraction (SPE) C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: General workflow for the analysis of this compound.

G Figure 2: Solid-Phase Extraction Protocol cluster_0 SPE Steps A Condition SPE Cartridge (Methanol, then Water) B Load Pre-treated Sample A->B C Wash 1 (0.1 M Acetic Acid) B->C D Wash 2 (Methanol) C->D E Elute Analyte (5% NH4OH in Methanol) D->E F Evaporate and Reconstitute E->F

Caption: Detailed steps of the proposed Solid-Phase Extraction (SPE) protocol.

Method Validation

The proposed analytical method must be validated according to international guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. The validation process should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank samples from at least six different sources.

  • Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared in the same biological matrix as the study samples.

  • Accuracy and Precision: The closeness of the determined values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion

This document provides a comprehensive starting point for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. The proposed protocol, based on established methods for structurally similar compounds, offers a robust framework for researchers, scientists, and drug development professionals. Rigorous method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is a notable absence of published scientific literature detailing the specific application and efficacy of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in the context of neurodegenerative diseases. The following application notes and protocols are therefore based on the compound's structural similarity to known immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which function as Cereblon (CRBN) E3 ligase modulators. The proposed mechanisms and experimental designs are intended to serve as a foundational guide for researchers initiating studies with this compound.

Introduction

This compound is a chemical compound featuring an isoindoline-1,3-dione core structure, analogous to thalidomide and its derivatives.[1][2][3] These molecules are recognized as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] By binding to CRBN, these modulators can induce the targeted degradation of specific proteins, a process known as Targeted Protein Degradation (TPD).[6][7]

The TPD strategy holds significant promise for treating neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau and α-synuclein.[6][8] It is hypothesized that this compound may function as a CRBN modulator, offering a potential therapeutic avenue for diseases like Alzheimer's and Parkinson's by promoting the clearance of these pathological proteins.

Hypothesized Mechanism of Action

As a putative CRBN E3 ligase modulator, this compound is predicted to bind to CRBN, altering its substrate specificity. This ternary complex formation (Compound-CRBN-Substrate) leads to the polyubiquitination of the target protein by the E3 ligase complex. The ubiquitin chains act as a signal for the proteasome, which then recognizes and degrades the tagged protein. In the context of neurodegenerative diseases, the target substrates could include pathogenic forms of tau or α-synuclein.

cluster_0 Cellular Environment Compound 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione Ternary Ternary Complex (Compound-CRBN-Target) Compound->Ternary Binds to CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Target Target Protein (e.g., Pathological Tau, α-Synuclein) Target->Ternary Recruited to PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Mediates Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Targeted to Degradation Protein Fragments Proteasome->Degradation Degrades into

Hypothesized mechanism of action for this compound.

Data Presentation: Exemplary Quantitative Data

The following tables are provided as examples of how quantitative data for this compound could be structured. The values presented are hypothetical and for illustrative purposes only.

Table 1: Exemplary In Vitro Efficacy Data

Assay TypeCell Line/SystemEndpointIC50 / EC50 (µM)
Cereblon BindingRecombinant Human CRBNCompetitive Displacement5.5
Tau DegradationSH-SY5Y (Tau-P301L)DC50 (p-Tau)12.8
α-Synuclein DegradationLUHMES (α-Syn-A53T)DC50 (α-Syn)18.2
NeuroinflammationBV-2 MicrogliaIL-6 Inhibition8.9
Neuronal ViabilityPrimary Cortical NeuronsNeuroprotection vs. H₂O₂25.0

Table 2: Exemplary Compound Properties

ParameterValue
Molecular Weight245.27 g/mol
ClogP1.85
Aqueous Solubility (pH 7.4)50 µM
Blood-Brain Barrier Permeability (Papp)Moderate

Experimental Protocols

The following are detailed, representative protocols that could be adapted to evaluate the biological activity of this compound.

Protocol 1: Neuronal Viability Assay (MTT Assay)

Objective: To assess the neuroprotective effect of the compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • PC12 cell line

  • DMEM with 10% FBS, 5% horse serum, 1% penicillin/streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat cells with various concentrations of the compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the vehicle control.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

start Start plate Seed PC12 Cells in 96-well Plate start->plate treat Pre-treat with Compound (2 hours) plate->treat stress Induce Oxidative Stress (H₂O₂) treat->stress incubate Incubate (24 hours) stress->incubate mtt Add MTT Reagent (4 hours) incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read end End read->end

Workflow for the Neuronal Viability (MTT) Assay.
Protocol 2: Neuroinflammation Assay in Microglia

Objective: To determine the anti-inflammatory properties of the compound by measuring cytokine release from activated microglial cells.

Materials:

  • BV-2 microglial cell line

  • DMEM with 10% FBS, 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kit for Interleukin-6 (IL-6)

  • 24-well plates

Procedure:

  • Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and culture for 24 hours.

  • Pre-treat the cells with the compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Incubate for 24 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Normalize the IL-6 levels to the total protein content of the remaining cells in each well.

Protocol 3: In Vitro α-Synuclein Aggregation Assay

Objective: To evaluate the effect of the compound on the aggregation of α-synuclein using a Thioflavin T (ThT) fluorescence assay.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capability (Excitation: 440 nm, Emission: 485 nm)

Procedure:

  • Prepare a stock solution of α-synuclein monomer (e.g., 100 µM) in PBS.

  • In a 96-well plate, set up reactions containing α-synuclein (final concentration 50 µM), ThT (final concentration 10 µM), and the compound at various concentrations (e.g., 1, 10, 50, 100 µM).

  • Include a positive control (α-synuclein only) and a negative control (buffer only).

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Measure ThT fluorescence intensity every 30 minutes for up to 72 hours.

  • Plot fluorescence intensity versus time to generate aggregation curves. Analyze the lag time and the maximum fluorescence intensity to determine the inhibitory effect of the compound.

start Start prepare Prepare Reagents: α-Synuclein, ThT, Compound start->prepare mix Mix Components in 96-well Plate prepare->mix incubate Incubate at 37°C with Shaking mix->incubate measure Measure ThT Fluorescence (Ex: 440nm, Em: 485nm) Periodically incubate->measure measure->incubate Repeat for 72h plot Plot Aggregation Curves (Fluorescence vs. Time) measure->plot end End plot->end

Workflow for the α-Synuclein Aggregation Assay.
Protocol 4: Cereblon (CRBN) Binding Assay

Objective: To confirm the binding affinity of the compound to the CRBN E3 ligase.

Materials:

  • Recombinant human CRBN protein (thalidomide-binding domain)

  • A known fluorescently-labeled CRBN ligand (e.g., a pomalidomide-BODIPY conjugate)

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well low-volume black plates

  • A suitable plate reader for fluorescence polarization or TR-FRET.

Procedure:

  • Prepare a dilution series of the test compound in assay buffer.

  • In a 384-well plate, add the recombinant CRBN protein and the fluorescent ligand at fixed concentrations.

  • Add the diluted test compound to the wells.

  • Include controls for no inhibition (CRBN + fluorescent ligand) and background (buffer only).

  • Incubate at room temperature for 60 minutes, protected from light.

  • Measure fluorescence polarization or TR-FRET signal.

  • A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.

  • Calculate the IC50 value from the dose-response curve.

These protocols provide a framework for the initial characterization of this compound in the context of neurodegenerative disease research. Further studies would be necessary to validate these findings in more complex cellular models and in vivo.

References

Application Notes and Protocols for Isoindoline-1,3-dione Derivatives as Non-Steroidal Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of isoindoline-1,3-dione derivatives as a promising class of non-steroidal analgesic agents. This document includes detailed experimental protocols for evaluating their analgesic and anti-inflammatory properties, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways involved.

Introduction

Isoindoline-1,3-dione, a phthalimide derivative, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antitumor effects.[1][2][3] Notably, the phthalimide structure is not associated with the severe side effects, such as teratogenicity, linked to the glutaramide moiety found in thalidomide, making it a safer starting point for drug design.[4] This document focuses on the application of isoindoline-1,3-dione derivatives as non-steroidal analgesics, providing protocols to assess their efficacy and mechanisms of action.

Mechanism of Action

The primary mechanism by which many isoindoline-1,3-dione derivatives exert their analgesic and anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6][7][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5] By inhibiting COX, these compounds reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation.[5] Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][8]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Mediate Isoindoline-1,3-dione Derivatives Isoindoline-1,3-dione Derivatives Isoindoline-1,3-dione Derivatives->COX-1 / COX-2 Inhibit

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

Data Presentation

The following tables summarize the analgesic and anti-inflammatory activities of various isoindoline-1,3-dione derivatives from preclinical studies.

Table 1: Analgesic Activity of Isoindoline-1,3-dione Derivatives in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Route of Administration% Inhibition of WrithingReference Compound% Inhibition by Reference
3a--High (1.6x Metamizole Sodium)Metamizole Sodium-
ZM450OralSignificantAspirin (200 mg/kg)Significant
ZM525OralSignificantAspirin (200 mg/kg)Significant
ZM550OralSignificant (Highest reduction)Aspirin (200 mg/kg)Significant
3a--78.78--
3b--77.27--
3g--74.24--

Data sourced from multiple studies.[1][5][9][10][11]

Table 2: Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time Post-Carrageenan (hours)% Edema InhibitionReference Compound% Inhibition by Reference
F1-F420-Significant (less than ketoprofen)Ketoprofen-
ZM4201, 3, 5SignificantDiclofenac / CelecoxibEquipotent at 3 and 5 hours
ZM5203, 5Maximal inhibitionDiclofenac / CelecoxibEquipotent
11d-1, 3, 645.8, 59.3, -Diclofenac29.2, 22.2, 20

Data compiled from various research articles.[4][7][8][12]

Table 3: Analgesic Activity in the Formalin Test

CompoundDose (mg/kg)Phase I (Neurogenic) % ReductionPhase II (Inflammatory) % Reduction
F11044.9Dose-dependent
F12062.7Dose-dependent
F21044.6Dose-dependent
F22053.0Dose-dependent
F32041.6Dose-dependent
F42048.3Dose-dependent (weakest effect)

Results from a comprehensive in vivo study.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various literature sources to provide a standardized approach.[13][14][15][16][17][18][19][20][21][22]

Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Pain

This model is widely used for screening peripherally acting analgesics.[23] Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response.[16][23]

Materials and Reagents:

  • Test Isoindoline-1,3-dione Derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline with a small amount of DMSO/Tween 80)

  • Positive Control: Diclofenac sodium or Indomethacin

  • Acetic Acid Solution (0.6% v/v in distilled water)

  • Experimental Animals: Male Swiss albino mice (20-30g)

  • Syringes and needles

  • Transparent observation chambers

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment.[16]

  • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.[16]

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I (Negative Control): Receives vehicle.

    • Group II (Positive Control): Receives a standard analgesic (e.g., Diclofenac sodium at 10 mg/kg).

    • Group III-V (Test Groups): Receive the test derivatives at various doses.

  • Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing writhing.[16]

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally into each animal.[16][17]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and hind limb stretching) for a continuous period of 20-30 minutes.[16]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100. Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Writhing_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Grouping Grouping Fasting->Grouping Administration Administration Grouping->Administration Induction Induction Administration->Induction 30-60 min Observation Observation Induction->Observation 5 min latency Data_Analysis Data_Analysis Observation->Data_Analysis

Figure 2: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol 2: Carrageenan-Induced Paw Edema for Acute Inflammation

This is a standard model to evaluate the anti-inflammatory activity of compounds. Carrageenan injection induces a biphasic inflammatory response.[13]

Materials and Reagents:

  • Test Isoindoline-1,3-dione Derivatives

  • Vehicle

  • Positive Control: Indomethacin or Ketoprofen

  • Carrageenan Solution (1% w/v in sterile saline)

  • Experimental Animals: Wistar rats or Swiss albino mice

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Baseline Measurement: Measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Administration: Administer the vehicle, standard drug, or test compounds (p.o. or i.p.) 30-60 minutes before carrageenan injection.[19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15][19]

  • Paw Volume Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19][20]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group. % Inhibition = [(Mean edema in control - Mean edema in test group) / Mean edema in control] x 100. Statistical analysis should be performed using an appropriate method like two-way ANOVA followed by a post-hoc test.

Protocol 3: Formalin Test for Inflammatory and Neurogenic Pain

The formalin test is useful for differentiating between neurogenic (early phase) and inflammatory (late phase) pain mechanisms.[14][24]

Materials and Reagents:

  • Test Isoindoline-1,3-dione Derivatives

  • Vehicle

  • Positive Control: Morphine (for both phases) or an NSAID (for the late phase)

  • Formalin Solution (1-5% in saline)

  • Experimental Animals: Mice or rats

  • Observation chambers with mirrors for clear viewing of paws

  • Timer

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Administration: Administer the vehicle, standard drug, or test compounds (p.o., i.p., or s.c.) 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20-50 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.[24][25]

  • Observation: Immediately place the animal in the observation chamber and record the total time spent licking or biting the injected paw. The observation period is divided into two phases:

    • Phase I (Early/Neurogenic Phase): 0-5 minutes post-injection.[14][24]

    • Phase II (Late/Inflammatory Phase): 15-40 minutes post-injection.[14][21][24]

  • Data Analysis: Calculate the total time spent in nociceptive behavior for each phase for all groups. Determine the percentage inhibition of nociceptive behavior for the treated groups compared to the control group for each phase separately. Analyze the data using one-way ANOVA followed by a post-hoc test.

Formalin_Test_Phases Formalin Injection Formalin Injection Phase I (0-5 min) Phase I (0-5 min) Formalin Injection->Phase I (0-5 min) Interphase (5-15 min) Interphase (5-15 min) Phase I (0-5 min)->Interphase (5-15 min) Direct Nociceptor Activation Direct Nociceptor Activation Phase I (0-5 min)->Direct Nociceptor Activation Mechanism Phase II (15-40 min) Phase II (15-40 min) Interphase (5-15 min)->Phase II (15-40 min) Inflammatory Mediators Inflammatory Mediators Phase II (15-40 min)->Inflammatory Mediators Mechanism

Figure 3: Biphasic Response in the Formalin Test.

Conclusion

Isoindoline-1,3-dione derivatives represent a promising avenue for the development of novel non-steroidal analgesics. Their efficacy has been demonstrated in various preclinical models of pain and inflammation. The protocols and data presented in these application notes provide a framework for researchers to further investigate and characterize the analgesic potential of this important class of compounds. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the synthesis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a condensation reaction between phthalic anhydride and trans-4-aminocyclohexanol. The reaction involves a nucleophilic attack of the primary amine group of trans-4-aminocyclohexanol on one of the carbonyl carbons of the phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.

Q2: What are the most critical parameters affecting the reaction yield?

The key parameters influencing the yield are reaction temperature, reaction time, and the efficiency of water removal. Overheating can lead to side products, while insufficient heating may result in an incomplete reaction. Efficient removal of the water byproduct drives the equilibrium towards the product.

Q3: Is a solvent necessary for this reaction?

The reaction can be performed under solvent-free (neat) conditions by heating the reactants above their melting points.[1] However, using a high-boiling solvent like glacial acetic acid can facilitate a more homogeneous reaction mixture and controlled heating.[1] Microwave-assisted synthesis under solvent-free conditions has also been shown to be effective, often leading to higher yields and shorter reaction times.[1]

Q4: Does the hydroxyl group on the cyclohexyl ring interfere with the reaction?

While the amino group is a much stronger nucleophile than the hydroxyl group, side reactions such as esterification are theoretically possible, especially at very high temperatures. However, under typical reaction conditions for imide formation, the reaction at the amino group is significantly favored.

Q5: How can I confirm the successful synthesis of the desired product?

The product can be characterized using standard analytical techniques. A melting point determination should show a sharp melting range consistent with the pure compound. Spectroscopic methods such as FT-IR will show characteristic imide C=O stretching bands (around 1770 and 1700 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine and the broad O-H stretch of the carboxylic acid intermediate. ¹H and ¹³C NMR spectroscopy can be used to confirm the full structure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction.- Increase reaction time or temperature. Ensure the temperature is high enough to drive off water. - If using a solvent like acetic acid, ensure it is refluxing gently. - For solvent-free reactions, ensure the reactants have melted and are well-mixed.[1]
2. Impure starting materials.- Check the purity of phthalic anhydride and trans-4-aminocyclohexanol. Phthalic anhydride can hydrolyze to phthalic acid over time. Use fresh or purified reagents.
3. Insufficient mixing.- Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in solvent-free conditions.
Product is an Amorphous Solid or Oil 1. Presence of unreacted starting materials or the intermediate phthalamic acid.- Ensure the reaction has gone to completion by extending the reaction time or increasing the temperature to ensure full dehydration. - Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
2. Presence of water.- Ensure the product is thoroughly dried under vacuum after filtration.
Product is Discolored (Yellow or Brown) 1. Reaction temperature was too high, causing decomposition.- Reduce the reaction temperature. Monitor the reaction progress more closely to avoid prolonged heating after completion.
2. Impurities in starting materials.- Use higher purity starting materials. - The colored impurities can often be removed by recrystallization, sometimes with the addition of activated charcoal.
Difficulty in Product Purification 1. Product is co-precipitating with unreacted starting materials.- Optimize the reaction to drive it to completion. - Choose a recrystallization solvent in which the impurities are either highly soluble or insoluble, allowing for their separation.
2. Oily product that does not crystallize.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - If recrystallization fails, consider purification by column chromatography (silica gel).

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

The following table summarizes the impact of different reaction conditions on the yield of this compound.

Method Solvent Temperature (°C) Time Yield (%) Reference
ThermalGlacial Acetic AcidReflux (~118°C)4 hours~85-90%[1]
ThermalNone (Solvent-free)180-185°C15 min~90-95%[1]
MicrowaveNone (Solvent-free)N/A (900 W)3 min>90%[1]

Note: The yields are typical and can vary based on the scale of the reaction and purity of the starting materials.

Experimental Protocols

Key Experiment: Synthesis via Thermal Condensation in Acetic Acid

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Phthalic anhydride (1.0 eq)

  • trans-4-Aminocyclohexanol (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq).

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (approximately 118°C) with stirring.

  • Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water to remove residual acetic acid.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain white crystals.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1. Synthesis of this compound cluster_reactants Reactants Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate + Aminocyclohexanol trans-4-Aminocyclohexanol Aminocyclohexanol->Intermediate Product This compound Intermediate->Product Heat (-H₂O) Water H₂O

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2. Troubleshooting workflow for low yield Start Low Yield or No Product Check_Completion Is the reaction complete? (TLC) Start->Check_Completion Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Increase_Time_Temp Increase reaction time and/or temperature Check_Completion->Increase_Time_Temp No Purify_Reagents Purify or use fresh starting materials Check_Purity->Purify_Reagents No Check_Water_Removal Is water being effectively removed? Check_Purity->Check_Water_Removal Yes Success Improved Yield Increase_Time_Temp->Success Purify_Reagents->Success Improve_Dehydration Use Dean-Stark trap or solvent-free high temp Check_Water_Removal->Improve_Dehydration No Check_Water_Removal->Success Yes Improve_Dehydration->Success

Caption: A logical guide to troubleshooting low product yield.

Relationship between Parameters and Yield

Yield_Parameters Figure 3. Key parameters influencing reaction yield Yield Product Yield Temp Reaction Temperature Temp->Yield Increases (to optimum) Time Reaction Time Time->Yield Increases (to completion) Purity Reagent Purity Purity->Yield Directly proportional Dehydration Water Removal Efficiency Dehydration->Yield Directly proportional

Caption: Factors directly impacting the final product yield.

References

common problems in experiments with trans-N-(4-Hydroxycyclohexyl)phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-N-(4-Hydroxycyclohexyl)phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, characterization, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing trans-N-(4-Hydroxycyclohexyl)phthalimide?

Q2: How can I confirm the trans stereochemistry of my product?

A2: The most definitive method for confirming the trans configuration is through ¹H NMR spectroscopy. In the chair conformation of the cyclohexane ring, the protons at C1 (bearing the hydroxyl group) and C4 (bearing the phthalimide group) are both in axial positions. This leads to a large axial-axial coupling constant (J-value), typically in the range of 10-13 Hz, for the signals of these protons.[3] In contrast, the cis isomer would exhibit smaller axial-equatorial and equatorial-equatorial couplings.

Q3: What are the general solubility properties of this compound?

A3: Phthalimide and its derivatives are generally sparingly soluble in water but show better solubility in many organic solvents.[4][5] For trans-N-(4-Hydroxycyclohexyl)phthalimide, expect good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane, chloroform). It is likely to be poorly soluble in non-polar solvents like hexanes and diethyl ether. Solubility generally increases with temperature, which is a key consideration for recrystallization.[5]

Q4: Is the phthalimide group stable under acidic or basic conditions?

A4: The phthalimide group is relatively stable but can be cleaved under harsh conditions. It is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of phthalic acid and the corresponding amine.[6] For reactions involving the hydroxyl group, it is advisable to use mild conditions to avoid unintended cleavage of the phthalimide. The imide proton of phthalimide itself is weakly acidic (pKa ~8.3), which allows for its deprotonation with moderate bases.[4][7]

Troubleshooting Guides

Section 1: Synthesis & Purification
Problem Possible Cause(s) Suggested Solution(s)
Low reaction yield 1. Incomplete reaction. 2. Competing elimination reaction (if starting from a halide). 3. Product loss during workup or purification.1. Increase reaction time or temperature. Ensure anhydrous conditions if using a water-sensitive reagent. 2. Use a less hindered base or a more polar aprotic solvent to favor SN2 over E2.[8] 3. Optimize extraction and recrystallization solvent systems to minimize loss.
Product is an oil or fails to crystallize 1. Presence of impurities (e.g., unreacted starting materials, cis-isomer, solvent). 2. The compound may be an amorphous solid.1. Purify the crude product using column chromatography on silica gel. 2. Attempt recrystallization from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). Try trituration with a non-polar solvent to induce crystallization.
Difficulty removing unreacted phthalic anhydride Phthalic anhydride and the product may have similar polarities.Wash the crude product with a cold, dilute solution of sodium bicarbonate to convert the anhydride to the more water-soluble sodium phthalate, which can then be removed in an aqueous wash.
Formation of the cis-isomer The starting trans-4-aminocyclohexanol may contain the cis-isomer, or isomerization may occur under certain reaction conditions.Ensure the purity of the starting material. Use milder reaction conditions to minimize the risk of isomerization. The cis and trans isomers can often be separated by column chromatography.
Section 2: Characterization
Problem Possible Cause(s) Suggested Solution(s)
¹H NMR spectrum is complex and difficult to interpret Overlapping signals of the cyclohexyl protons.1. Run the NMR in a different deuterated solvent to induce shifts in the proton signals. 2. Perform a 2D NMR experiment (e.g., COSY) to identify which protons are coupled to each other.
Unsure of trans vs. cis isomer from ¹H NMR The key signals for the C1 and C4 protons are obscured or not well-resolved.Focus on the coupling constants (J-values) of the protons at the substitution points. A large coupling (10-13 Hz) is indicative of an axial-axial relationship and confirms the trans isomer.[3] The chemical shift of the C1 proton in the trans isomer is typically upfield (around 3.6 ppm) compared to the cis isomer (around 4.0 ppm).[3]
Broad peak in the ¹H NMR spectrum Presence of water or exchangeable protons (e.g., the hydroxyl proton).Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad peak should disappear or diminish, confirming it is an exchangeable proton.

Experimental Protocols

Protocol 1: Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine trans-4-aminocyclohexanol (1.0 eq) and phthalic anhydride (1.05 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of cold water, which should cause the product to precipitate.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure trans-N-(4-Hydroxycyclohexyl)phthalimide as a white solid.

Protocol 2: ¹H NMR Sample Preparation for Stereochemical Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the multiplet corresponding to the proton on the carbon bearing the hydroxyl group (H-1) and the multiplet for the proton on the carbon bearing the phthalimide group (H-4).

    • Measure the coupling constants (J-values) for these signals. The presence of a large coupling constant (10-13 Hz) for both protons is a strong indicator of the trans configuration.[3]

Visualizations

Synthesis_Workflow Synthesis Workflow reagents trans-4-Aminocyclohexanol + Phthalic Anhydride solvent Glacial Acetic Acid reagents->solvent Dissolve reaction Reflux (4-6h) solvent->reaction Heat workup Precipitation in Water reaction->workup Cool & Pour filtration Vacuum Filtration workup->filtration Collect Solid purification Recrystallization filtration->purification Purify product Pure trans-N-(4-Hydroxycyclohexyl)phthalimide purification->product

Caption: General workflow for the synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_reaction Check TLC of reaction mixture start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No solution1 Increase reaction time/temp incomplete->solution1 Yes solution2 Optimize reaction conditions (e.g., solvent, base) side_products->solution2 Yes check_workup Analyze aqueous & organic layers side_products->check_workup No end Yield Improved solution1->end solution2->end loss_workup Product lost during workup? check_workup->loss_workup solution3 Modify extraction/precipitation loss_workup->solution3 Yes loss_workup->end No solution3->end

Caption: Decision tree for troubleshooting low reaction yields.

Signaling_Pathway Esterification Reaction Pathway start_material trans-N-(4-Hydroxycyclohexyl)phthalimide intermediate Activated Ester Intermediate start_material->intermediate + Reagent side_reaction Potential Phthalimide Cleavage start_material->side_reaction reagent Acid Chloride / Anhydride reagent->intermediate base Base (e.g., Pyridine) base->intermediate Catalyst product Ester Product intermediate->product Nucleophilic Attack harsh_conditions Strong Acid/Base harsh_conditions->side_reaction

Caption: Potential reaction pathway for esterification of the hydroxyl group.

References

Technical Support Center: Optimizing In Vivo Dosage of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione and Related Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo data for the specific compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is limited. This technical support guide provides a comprehensive framework for in vivo dosage optimization based on general principles and data from studies on structurally related isoindoline-1,3-dione derivatives. Researchers should adapt these guidelines to the specific characteristics of their compound and experimental objectives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of a new isoindoline-1,3-dione derivative?

A1: The initial and most critical step is to perform a dose-range finding study, often referred to as an acute toxicity study.[1] The primary goal of this study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[1] This will establish a safe dose range for subsequent efficacy studies.

Q2: How should I select the starting dose for a dose-range finding study?

A2: If you have in vitro data, such as IC50 or EC50 values, you can use these to estimate a starting dose. A common approach is to start at a dose predicted to achieve a plasma concentration several times higher than the in vitro effective concentration.[2] If no prior data is available, a thorough literature review for compounds with similar structures or mechanisms of action can provide a reasonable starting point.[1] When in doubt, it is always best to start with a very low dose and employ a dose-escalation study design.[1]

Q3: What are the common routes of administration for isoindoline-1,3-dione derivatives in vivo?

A3: The choice of administration route depends on the physicochemical properties of the compound and the intended clinical application. Common routes for isoindoline-1,3-dione derivatives in preclinical studies include oral gavage (PO), intraperitoneal (IP), and intravenous (IV).[3][4] The route of administration can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME), and therefore its efficacy and toxicity.[5]

Q4: How long should animals be monitored after dosing in an acute toxicity study?

A4: Following administration, animals should be monitored closely for clinical signs of toxicity. Observations should be frequent on the first day (e.g., at 1, 4, and 24 hours post-dosing) and then daily for up to 14 days.[3] Key parameters to monitor include changes in body weight, food and water intake, physical appearance, and behavior.[6]

Q5: What should I do if I observe unexpected toxicity at doses predicted to be safe?

A5: Unexpected toxicity could be due to several factors, including off-target effects of the compound or issues with the vehicle used for formulation. It is recommended to first re-evaluate the vehicle for any potential toxicity. If the toxicity is compound-related, consider conducting further in vitro profiling to identify potential off-target activities.[2] A pharmacodynamic (PD) study can also be performed to confirm target engagement in vivo.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in animal response - Inconsistent dosing technique- Genetic variability within the animal colony- Differences in animal health status- Ensure all personnel are properly trained in the chosen administration route.- Use a well-characterized, inbred animal strain.- Acclimatize animals to the facility before starting the experiment and monitor their health closely.
No observable effect at high doses - Poor bioavailability of the compound- Rapid metabolism and clearance- The compound is not active in the chosen model- Consider a different administration route to improve absorption.- Conduct pharmacokinetic (PK) studies to assess compound exposure.- Re-evaluate the in vitro data and the rationale for using the compound in this model.[1]
Significant weight loss in treated animals - Compound-related toxicity- Dehydration or reduced food and water intake- Implement a dose reduction or a less frequent dosing schedule.- Provide supportive care, such as supplemental hydration or palatable food, if ethically permissible and scientifically sound.[7]
Precipitation of the compound upon injection - Poor solubility of the compound in the chosen vehicle- Incorrect formulation procedure- Test different vehicles to improve solubility.- Optimize the formulation by adjusting pH or using solubilizing agents.- Prepare fresh dosing solutions before each administration.

Data Presentation: Representative In Vivo Dosages of Isoindoline-1,3-dione Derivatives

The following table summarizes dosage information from various studies on isoindoline-1,3-dione derivatives. This data is intended to provide a general reference point for dose selection.

Compound Class Animal Model Route of Administration Dosage Range Therapeutic Area Reference
Aminoacetylenic isoindoline-1,3-dione derivativesMice and RatsOral (PO)10 - 50 mg/kgAnalgesia[4]
N-benzylisoindole-1,3-dione derivativesNude Mice (A549-luc xenograft)Intravenous (IV)50 - 200 µM solutionOncology[3]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneMiceNot specifiedNot specified (low toxicity)Analgesia[8][9]
1H-isoindole-1,3(2H)-dione derivativesMiceIntraperitoneal (IP)5 - 20 mg/kgAnalgesia[4]

Experimental Protocols

Detailed Methodology for a Dose-Range Finding (Acute Toxicity) Study

Objective: To determine the Maximum Tolerated Dose (MTD) of a novel isoindoline-1,3-dione derivative.

Materials:

  • Test compound: Novel isoindoline-1,3-dione derivative

  • Vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Animal model: Inbred mouse strain (e.g., C57BL/6), 8-10 weeks old, mixed-sex

  • Syringes and needles appropriate for the chosen route of administration

  • Animal scale

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (n=3-5 per group). Include a vehicle control group and at least 3-5 dose-escalation groups.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 2-fold or 3-fold increments).

  • Dosing Solution Preparation: Prepare fresh dosing solutions on the day of administration. Ensure the compound is fully dissolved or forms a stable suspension in the vehicle.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first hour post-dosing, then at 4 and 24 hours.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 15-20% loss of body weight.[10]

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development lit_review Literature Review & In Vitro Studies dose_range_finding Dose-Range Finding (Acute Toxicity / MTD) lit_review->dose_range_finding Inform Starting Dose pk_pd_studies Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies dose_range_finding->pk_pd_studies Establish Safe Dose Range efficacy_studies Efficacy Studies pk_pd_studies->efficacy_studies Optimize Dosing Regimen phase_I Phase I Clinical Trials (Safety in Humans) efficacy_studies->phase_I Provide Preclinical Proof-of-Concept

Caption: Experimental workflow for in vivo dosage optimization of a novel compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to address the poor aqueous solubility of this compound?

A1: Initially, it is crucial to characterize the physicochemical properties of the compound. Understanding its pKa will inform its ionization behavior, which is key to manipulating its solubility. Measuring both the intrinsic and pH-dependent solubility is a recommended first step.[1][2] For a compound like this compound, which has a hydroxyl group and an isoindoline-1,3-dione moiety, its solubility is expected to be low in neutral aqueous buffers due to the hydrophobic nature of the core structure.

Q2: How does pH adjustment affect the solubility of this compound?

A2: The solubility of ionizable compounds is significantly influenced by pH.[3][][5][6] For compounds with basic functional groups, such as amines, decreasing the pH will lead to protonation, thereby increasing their polarity and aqueous solubility.[1][7] Conversely, for acidic compounds, increasing the pH will enhance solubility. While this compound does not have a strongly basic amine, the isoindoline-1,3-dione ring system can exhibit weak acidic properties. Therefore, a systematic evaluation of solubility across a pH range is advisable. However, it is critical to consider the pH stability of your compound and the pH tolerance of your experimental assay.[1]

Q3: What are co-solvents and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[3][7] Common co-solvents used in pharmaceutical formulations include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[] It is important to note that the concentration of the co-solvent should be kept to a minimum, typically below 1%, in biological assays to avoid any solvent-induced artifacts.[1]

Q4: Can surfactants be used to enhance the solubility of this compound?

A4: Yes, surfactants are amphiphilic molecules that can significantly enhance the solubility of hydrophobic compounds.[8] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[9][10] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous solution.[11] Surfactants are broadly categorized as non-ionic, anionic, cationic, and zwitterionic. For pharmaceutical applications, non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers are often preferred due to their lower toxicity.[9]

Q5: What is the role of cyclodextrins in improving the solubility of hydrophobic compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can form inclusion complexes with poorly soluble compounds by encapsulating the hydrophobic molecule, or a portion of it, within their cavity.[12][14][15] This complexation effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent water solubility.[12][14] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their improved safety and solubilizing capacity.[14]

Troubleshooting Guide

Problem: My compound has precipitated out of the buffer solution.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen buffer. This can happen due to changes in temperature, pH, or when diluting a stock solution made in an organic solvent into an aqueous buffer.

  • Solution:

    • Visually inspect for precipitate.

    • Determine the kinetic solubility of your compound in the specific assay buffer to ensure all working concentrations are below this limit.[1]

    • Employ a solubilization strategy: Consider using co-solvents, surfactants, or cyclodextrins to increase the compound's solubility.

    • Optimize stock solution dilution: Ensure the organic solvent from the stock solution is sufficiently diluted and miscible with the aqueous buffer. Keep the final concentration of organic solvents like DMSO below 1%.[1]

Problem: I am observing inconsistent results in my biological assays.

  • Possible Cause: Compound precipitation or aggregation at higher concentrations in the assay wells. Poorly soluble compounds can form aggregates that may non-specifically inhibit enzymes or interfere with assay readouts, leading to unreliable data.[1]

  • Solution:

    • Confirm solubility under assay conditions: Test the solubility of your compound directly in the final assay buffer at the highest concentration to be used.

    • Incorporate solubilizing agents: If solubility is an issue, formulate the compound with a suitable solubilizer such as a surfactant or cyclodextrin.

    • Run solvent controls: Always include a vehicle control (the formulation without the compound) to assess any effects of the solubilizing agents on the assay.

Quantitative Data on Solubility Enhancement

The following tables provide representative data on the solubility of a model hydrophobic compound, similar in properties to this compound, using various solubilization techniques.

Table 1: Effect of pH on Aqueous Solubility

pHSolubility (µg/mL)
5.05.2
6.02.1
7.41.5
8.03.8
9.010.7

Table 2: Effect of Co-solvents on Solubility in Phosphate-Buffered Saline (PBS, pH 7.4)

Co-solvent (v/v %)Solubility in PBS (µg/mL)
0% (Control)1.5
1% DMSO15.8
5% Ethanol45.2
10% PEG 40088.1

Table 3: Effect of Surfactants on Solubility in PBS (pH 7.4)

Surfactant (w/v %)Solubility in PBS (µg/mL)
0% (Control)1.5
0.1% Tween® 8075.3
0.5% Tween® 80210.9
1.0% Poloxamer 188155.4

Table 4: Effect of Cyclodextrins on Solubility in Water

Cyclodextrin (w/v %)Solubility in Water (µg/mL)
0% (Control)1.2
1% HP-β-CD112.6
5% HP-β-CD580.3
10% HP-β-CD1250.7

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the reliable shake-flask method to determine equilibrium solubility.[16]

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Seal the container and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Perform the experiment in triplicate to ensure reproducibility.[17]

Protocol 2: Screening of Solubilizing Agents

  • Prepare stock solutions of various solubilizing agents (co-solvents, surfactants, cyclodextrins) at different concentrations in the desired aqueous buffer.

  • Add an excess amount of this compound to each of the prepared solutions.

  • Follow steps 2-6 from Protocol 1 for each formulation to determine the equilibrium solubility in the presence of the different solubilizing agents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound incubate Incubate with agitation (24-48h at constant temp) prep_compound->incubate prep_buffer Prepare aqueous buffer (with/without solubilizer) prep_buffer->incubate separate Centrifuge or filter to remove undissolved solid incubate->separate analyze Quantify concentration in supernatant via HPLC separate->analyze

Caption: Experimental workflow for determining equilibrium solubility.

solubility_strategy start Solubility Issue Identified check_pka Is the compound ionizable? start->check_pka ph_adjust Optimize Buffer pH check_pka->ph_adjust Yes use_cosolvent Use Co-solvents (e.g., DMSO, PEG 400) check_pka->use_cosolvent No check_assay_compatibility Is pH compatible with assay? ph_adjust->check_assay_compatibility check_assay_compatibility->use_cosolvent No final_formulation Optimized Formulation check_assay_compatibility->final_formulation Yes check_solvent_effect Is solvent concentration low enough (<1%)? use_cosolvent->check_solvent_effect use_surfactant Use Surfactants (e.g., Tween® 80) check_solvent_effect->use_surfactant No check_solvent_effect->final_formulation Yes use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cyclodextrin use_surfactant->final_formulation use_cyclodextrin->final_formulation

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as trans-N-(4-Hydroxycyclohexyl)phthalimide, is a chemical compound belonging to the phthalimide class. Its structure features a phthalimide group attached to a trans-4-hydroxycyclohexyl moiety. It is often synthesized via a reaction between phthalic anhydride and trans-4-aminocyclohexanol. Derivatives of isoindoline-1,3-dione are of interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2]

Q2: What are the primary synthesis routes for this compound?

A2: The most common laboratory synthesis method is the condensation reaction of phthalic anhydride with trans-4-aminocyclohexanol.[3] This reaction is a variation of the Gabriel synthesis.[4] The reaction can be carried out under various conditions, including refluxing in a solvent like glacial acetic acid or toluene with a base, or under microwave-assisted, solvent-free conditions.[5][6]

Q3: What are the potential biological targets for this compound?

A3: Based on the activities of structurally related isoindoline-1,3-dione derivatives, potential biological targets include cyclooxygenase (COX) enzymes (COX-1 and COX-2) and acetylcholinesterase (AChE).[7][8] Inhibition of these enzymes is linked to anti-inflammatory and neuro-modulatory effects, respectively.

Q4: What are the key safety considerations when working with this compound and its precursors?

A4: Phthalic anhydride is a key precursor and can cause skin and eye irritation, as well as allergic reactions upon contact or inhalation.[6] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Synthesis and Purification

Q5: My reaction yield is consistently low. What are the possible reasons?

A5: Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete Reaction: The reaction between phthalic anhydride and trans-4-aminocyclohexanol may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Sub-optimal Reaction Conditions: The temperature and reaction time may need optimization. For instance, if refluxing in glacial acetic acid, ensure the temperature is maintained and the reaction is allowed to proceed for a sufficient duration (e.g., 2-4 hours).[10]

  • Hydrolysis of Phthalic Anhydride: Phthalic anhydride can react with water to form phthalic acid, which will not participate in the desired reaction.[6] Ensure that all glassware is dry and anhydrous solvents are used where appropriate.

  • Side Reactions: The hydroxyl group of trans-4-aminocyclohexanol could potentially undergo side reactions, although the amino group is generally more nucleophilic under these conditions.

Q6: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A6: Besides the desired product and unreacted starting materials, you may be observing the following:

  • Phthalamic Acid Intermediate: The initial reaction between the amine and phthalic anhydride forms a phthalamic acid intermediate. If the subsequent cyclization (dehydration) is incomplete, this intermediate will be present.[6]

  • Phthalic Acid: As mentioned, this can form from the hydrolysis of phthalic anhydride.

  • Products of Side Reactions: Although less common, side reactions involving the hydroxyl group cannot be entirely ruled out, potentially leading to esterification or other byproducts under certain conditions.

Q7: I am having difficulty purifying the final product. What methods are recommended?

A7:

  • Recrystallization: This is a common method for purifying N-substituted phthalimides.[11] A suitable solvent system should be determined. Given the hydroxyl group, a polar solvent or a mixture of polar and non-polar solvents may be effective. Ethanol or ethanol/water mixtures are good starting points.

  • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography is a reliable alternative.[11] A solvent system of ethyl acetate and hexane is commonly used for separating phthalimide derivatives, with the polarity adjusted to achieve good separation.[11]

Biological Assays

Q8: I am not observing any activity in my COX inhibition assay. What could be the issue?

A8:

  • Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure the compound is fully dissolved in a suitable stock solvent like DMSO and that the final concentration of the solvent in the assay is low (typically <1%) to avoid interfering with the enzyme.

  • Enzyme Activity: Confirm that the COX enzyme is active by running a positive control (a known COX inhibitor) and a negative control (no inhibitor).

  • Assay Conditions: Ensure the pH, temperature, and incubation times are optimal for the specific COX inhibition assay kit being used.

Q9: My results in the MTT cell viability assay are inconsistent. What are the potential causes?

A9:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a uniform cell suspension and proper mixing before seeding.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the cell culture medium. Visually inspect the wells under a microscope for any signs of precipitation.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration across all wells, including controls.[12]

  • Incubation Time: Ensure consistent incubation times for both compound treatment and MTT reagent addition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure adapted from common methods for synthesizing N-substituted phthalimides.[3][10]

Materials:

  • Phthalic anhydride (1.0 eq)

  • trans-4-Aminocyclohexanol (1.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • TLC plates (silica gel) and developing chamber

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (e.g., 1.48 g, 10 mmol) and trans-4-aminocyclohexanol (e.g., 1.15 g, 10 mmol).

  • Add glacial acetic acid (e.g., 20 mL) to the flask.

  • Place a stir bar in the flask and attach a reflux condenser.

  • Heat the mixture to reflux (approximately 118 °C) with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete when the spot corresponding to the starting amine has disappeared.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove residual acetic acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

  • Dry the purified product under vacuum.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Combine Phthalic Anhydride and trans-4-Aminocyclohexanol in Glacial Acetic Acid B Reflux for 2-4 hours A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Precipitate in Cold Water D->E F Vacuum Filtration E->F G Recrystallize from Ethanol/Water F->G H Dry under Vacuum G->H I Pure 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione H->I Final Product

Synthesis and purification workflow.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a generalized colorimetric assay protocol for screening COX inhibitors.[13]

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) dissolved in DMSO

  • Known COX inhibitor (positive control, e.g., celecoxib for COX-2, indomethacin for both)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the assay buffer, heme, enzymes, and substrates according to the assay kit manufacturer's instructions.

  • In a 96-well plate, add the following to designated wells:

    • Blank wells: Assay buffer and heme.

    • 100% Activity wells: Assay buffer, heme, and enzyme.

    • Inhibitor wells: Assay buffer, heme, enzyme, and various concentrations of the test compound or positive control.

  • Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Add the colorimetric substrate to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data

Specific experimental data for this compound is not widely available in the public domain. The following tables provide data for related compounds to serve as a reference for expected outcomes.

Table 1: Synthesis Yields of N-Substituted Phthalimides

Compound Reaction Conditions Yield (%) Reference
N-(2-hydroxyethyl)phthalimide Phthalic anhydride, ethanolamine, microwave (30 sec) 90
2-Phenyl-1,3-isoindolinedione Phthalic anhydride, aniline, glacial acetic acid, 120°C, 2h Not specified [14]

| N-Aryl phthalimides | Phthalic anhydride, anilines, toluene, Et3N, reflux, 24h | 21-80 |[14] |

Table 2: IC50 Values of Representative COX Inhibitors

Compound Target IC50 Reference
Celecoxib COX-2 40 nM [15]
Rofecoxib COX-2 18-26 nM [15]
Indomethacin COX-1 10-20 nM N/A

| Indomethacin | COX-2 | 50-100 nM | N/A |

Note: The IC50 values for Indomethacin are typical literature values and are provided for comparative purposes.

Signaling Pathways

Given that isoindoline-1,3-dione derivatives have been investigated as inhibitors of cyclooxygenase and acetylcholinesterase, the following diagrams illustrate these potential mechanisms of action.

Cyclooxygenase (COX) Signaling Pathway

Inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[16][17]

G Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione Test_Compound->COX-1_COX-2 Inhibition

Inhibition of the COX pathway.

Cholinergic Signaling Pathway

Inhibition of acetylcholinesterase (AChE) prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to increased cholinergic signaling.[18]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal Postsynaptic Signal Receptor->Signal Initiates Test_Compound 2-(trans-4-Hydroxycyclohexyl) isoindoline-1,3-dione Test_Compound->AChE Inhibition

Inhibition of Acetylcholinesterase.

References

Technical Support Center: Interference of trans-N-(4-Hydroxycyclohexyl)phthalimide in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential interference of trans-N-(4-Hydroxycyclohexyl)phthalimide and structurally related compounds in biochemical assays. While not a confirmed Pan-Assay Interference Compound (PAINS), its chemical structure contains moieties that warrant careful investigation to ensure observed biological activity is specific and not an artifact of assay interference.

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot unexpected or seemingly potent activity of trans-N-(4-Hydroxycyclohexyl)phthalimide in your experiments.

Question 1: I am observing potent inhibition in my assay with trans-N-(4-Hydroxycyclohexyl)phthalimide. How can I be sure this is a genuine result and not an artifact?

Answer:

It is crucial to perform a series of counter-screens to rule out common mechanisms of assay interference. The phthalimide moiety, while generally stable, can participate in non-specific interactions, and the overall compound may exhibit properties that lead to false-positive results. We recommend a step-wise approach to de-risk your findings.

Below is a workflow to guide your investigation.

G cluster_0 Initial Observation cluster_1 Interference Testing cluster_2 Data Analysis & Conclusion A Potent activity of trans-N-(4-Hydroxycyclohexyl)phthalimide observed B Test for Non-Specific Reactivity (e.g., BSA Counter-Screen) A->B C Assess Thiol Reactivity (DTT Sensitivity Assay) A->C D Investigate Compound Aggregation (Detergent-Based Assay) A->D E Check for Signal Interference (Spectrophotometric Analysis) A->E F Analyze IC50 shifts and signal changes B->F C->F D->F E->F G Genuine Hit F->G No significant IC50 shift or signal interference H Potential Artifact F->H Significant IC50 shift or signal interference G cluster_0 Without Detergent cluster_1 With Detergent A Compound molecules C Aggregates A->C Above critical concentration B Protein (Active) D Protein (Inhibited by Aggregates) B->D C->D Sequesters & denatures E Compound molecules H Disrupted Aggregates E->H F Protein (Active) G Detergent micelles G->H Disrupts

how to increase the bioavailability of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific bioavailability of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione is not extensively available in the public domain. This guide provides general strategies and troubleshooting advice for enhancing the bioavailability of research compounds that, like many isoindoline-1,3-dione derivatives, may exhibit poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for a research compound?

Bioavailability (F) is the fraction of an administered dose of an unchanged drug that reaches the systemic circulation.[1][2][3] For orally administered compounds, high bioavailability is crucial as it ensures that a sufficient amount of the active substance reaches its target site to exert a therapeutic effect.[4] Low bioavailability can lead to therapeutic failure or require higher doses, which may increase the risk of toxicity and side effects.[5] Understanding and optimizing bioavailability is essential for determining dosing strategies for preclinical and clinical studies.[3]

Q2: What are the common causes of poor oral bioavailability for a compound like this compound?

While specific data for this compound is lacking, common reasons for the poor oral bioavailability of similar small molecules include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal fluids, which is a prerequisite for absorption.[4][6] Many new chemical entities exhibit poor water solubility.[4][7]

  • Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[6]

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[6][8]

  • Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the compound from inside the intestinal cells back into the gut lumen, limiting its net absorption.[6]

Q3: How does the Biopharmaceutics Classification System (BCS) help in strategy selection?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[9]

  • Class I: High Permeability, High Solubility

  • Class II: High Permeability, Low Solubility

  • Class III: Low Permeability, High Solubility

  • Class IV: Low Permeability, Low Solubility

A compound like this compound is likely to be a BCS Class II or IV agent, as poor solubility is a common issue for such structures.[10] For Class II compounds, enhancing the dissolution rate and solubility is the primary goal to improve bioavailability.[10] For Class IV compounds, both solubility and permeability must be addressed.[10]

Q4: What are the primary strategies to enhance the bioavailability of a poorly soluble compound?

A variety of techniques can be employed, which are broadly categorized into physical and chemical modifications and formulation-based approaches.[2] These include:

  • Particle Size Reduction: Increasing the surface area by reducing particle size (micronization, nanonization) to improve dissolution rate.[3][7][10]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to enhance solubility and dissolution.[10][11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility in water.[1]

  • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents to create systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve absorption via the lymphatic pathway.[2][10]

  • Use of Surfactants: Enhancing the wetting and dissolution of the drug by including surfactants in the formulation.[7]

Troubleshooting Guide: Low Oral Bioavailability

This guide provides a systematic approach to diagnosing and solving issues related to the low oral bioavailability of this compound during your experiments.

Workflow for Troubleshooting Poor Bioavailability

G start Low Bioavailability Observed in PK Study solubility Assess Aqueous Solubility (Simulated Gastric/Intestinal Fluid) start->solubility sol_check Is Solubility the Limiting Factor? solubility->sol_check permeability Assess Permeability (e.g., Caco-2 Assay) perm_check Is Permeability the Limiting Factor? permeability->perm_check metabolism Assess Metabolic Stability (Liver Microsomes, S9 Fractions) met_check Is Metabolism the Limiting Factor? metabolism->met_check sol_check->permeability No sol_strategy Implement Solubility Enhancement Strategy (e.g., Nanosuspension, Solid Dispersion) sol_check->sol_strategy Yes perm_check->metabolism No perm_strategy Formulate with Permeation Enhancers perm_check->perm_strategy Yes met_strategy Consider Prodrug Approach or Co-administration with Enzyme Inhibitors met_check->met_strategy Yes retest Re-evaluate in vivo PK met_check->retest No (Consider Efflux) sol_strategy->retest perm_strategy->retest met_strategy->retest

Caption: A logical workflow for diagnosing and addressing the root causes of poor oral bioavailability.

Issue: Very low plasma concentration of the compound after oral gavage.

Possible Cause 1: Poor Aqueous Solubility

The compound is not dissolving in the gastrointestinal tract, preventing its absorption.[6]

Troubleshooting Steps & Solutions

StrategyDescriptionKey AdvantagesKey Disadvantages
Micronization/ Nanonization Mechanical reduction of the drug's particle size to the micron or nanometer range.[7] This increases the surface-area-to-volume ratio, enhancing the dissolution rate.[3]Broadly applicable, does not alter the chemical structure.Can lead to particle aggregation.[7] May not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersion The crystalline drug is converted into a higher-energy amorphous state and dispersed within a carrier, usually a water-soluble polymer.[10][12]Significantly increases apparent solubility and dissolution rate.[11][12]The amorphous state can be physically unstable and may recrystallize over time.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation spontaneously forms a fine oil-in-water emulsion in the GI tract.[10]Can enhance solubility and may bypass first-pass metabolism via lymphatic absorption.Requires careful selection of excipients to ensure compatibility and stability.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[1]Forms a true solution, leading to rapid dissolution.Limited by the stoichiometry of the complex and the drug's molecular size.
Possible Cause 2: Low Intestinal Permeability

The compound dissolves but cannot efficiently pass through the intestinal wall.[6]

Troubleshooting Steps & Solutions

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to determine the apparent permeability coefficient (Papp).[9] A low Papp value suggests poor permeability is a contributing factor.

  • Formulation with Permeation Enhancers: Incorporate GRAS (Generally Regarded As Safe) excipients that can transiently open tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport.

  • Structure-Activity Relationship (SAR) Analysis: If in the lead optimization phase, consider chemical modifications to the compound to improve its lipophilicity (LogP), as this can influence passive diffusion across the cell membrane.

Possible Cause 3: Extensive First-Pass Metabolism

The compound is absorbed but is rapidly metabolized by enzymes (e.g., Cytochrome P450s) in the intestinal wall or liver before reaching systemic circulation.[6][8]

Troubleshooting Steps & Solutions

  • In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes or S9 fractions and measure its disappearance over time.[6] High clearance in this assay indicates susceptibility to metabolism.

  • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant CYP enzymes to pinpoint which isoforms are responsible for the metabolism.[6]

  • Prodrug Approach: Design a prodrug by chemically modifying the parent molecule.[5] The prodrug should be more stable or better absorbed and then convert to the active compound in the body.

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common lab-scale method for creating an ASD to enhance solubility.[6]

Materials:

  • This compound (API)

  • Polymer carrier (e.g., PVP K30, Soluplus®)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator, vacuum oven

Methodology:

  • Determine the desired API-to-polymer ratio (e.g., 1:3 w/w).

  • Completely dissolve both the API and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Scrape the solid film from the flask.

  • Further dry the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently grind the resulting solid into a fine powder.

  • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the API.

  • Perform dissolution studies comparing the ASD to the crystalline API in simulated intestinal fluid (SIF).

Hypothetical Dissolution Data
FormulationTime (min)% Drug Dissolved (Mean ± SD)
Crystalline API 52.1 ± 0.5
154.5 ± 0.8
306.8 ± 1.1
608.2 ± 1.5
ASD (1:3 API:PVP K30) 535.4 ± 3.1
1568.9 ± 4.5
3085.2 ± 3.8
6091.5 ± 2.9
Protocol 2: In Vitro Permeability Assessment Using Caco-2 Cells

This assay predicts intestinal permeability by measuring the transport of a compound across a monolayer of Caco-2 cells, which differentiate to resemble enterocytes of the small intestine.[9]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (Hank's Balanced Salt Solution, HBSS)

  • Test compound solution, Lucifer yellow (monolayer integrity marker)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by checking the low transport of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compound solution to the apical (A) side (donor compartment) and fresh buffer to the basolateral (B) side (receiver compartment).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace the volume with fresh buffer. Also, take a sample from the apical side at the end of the experiment.

  • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for the A-to-B transport using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Caco-2 Permeability Assay Workflow

G cluster_0 Apical (A) - Donor cluster_1 Basolateral (B) - Receiver cluster_2 Caco-2 Monolayer a1 a2 a3 monolayer a3->monolayer Drug Transport a4 a5 label_a Add Drug Solution b1 b2 b3 b4 b5 label_b Sample at t=30, 60, 90, 120 min monolayer->b3

Caption: Schematic of the Caco-2 Transwell® assay for measuring intestinal permeability.

References

Technical Support Center: Purification of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in my crude product?

A2: Without specific analysis, common impurities can be inferred from the typical synthesis, which involves the reaction of phthalic anhydride with trans-4-aminocyclohexanol. Potential impurities include:

  • Unreacted starting materials: phthalic anhydride and trans-4-aminocyclohexanol.

  • The intermediate phthalamic acid.

  • The cis-isomer of the product.

  • Polymeric byproducts.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For N-substituted phthalimides, common solvents to screen include ethanol, methanol, isopropanol, and acetic acid. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q4: What is a suitable mobile phase for column chromatography of this compound?

A4: Given the polarity of the hydroxyl group and the isoindoline-1,3-dione moiety, a good starting point for normal-phase silica gel chromatography is a solvent system of ethyl acetate/hexane. The ratio can be optimized based on TLC analysis. For more polar impurities, a more polar system like methanol/dichloromethane might be necessary.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Insufficient solvent.Add more solvent in small portions until the compound dissolves.
Incorrect solvent choice.Perform solubility tests to find a more suitable solvent.
Presence of insoluble impurities.Perform a hot filtration to remove insoluble materials.
No crystals form upon cooling. Supersaturation.1. Scratch the inner wall of the flask with a glass rod. 2. Add a seed crystal of the pure compound. 3. Cool the solution in an ice bath.
Too much solvent was used.Evaporate some of the solvent and allow the solution to cool again.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The solution is cooling too quickly.Allow the solution to cool more slowly at room temperature before moving to an ice bath.
Low recovery of pure product. Too much solvent was used.Minimize the amount of hot solvent used for dissolution.
Crystals were filtered before crystallization was complete.Ensure the solution has reached room temperature or below and that crystal formation has ceased before filtering.
Product is significantly soluble in the cold solvent.Cool the crystallization mixture thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system.Screen different solvent systems with varying polarities (e.g., different ratios of ethyl acetate/hexane or switch to methanol/dichloromethane).
Compound does not move from the baseline. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound runs with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking of spots on the column. The compound is not fully soluble in the mobile phase.Add a small amount of a more polar solvent in which the compound is soluble to the mobile phase.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
Cracks or channels in the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles.

Data Presentation

The following table can be used to record and compare the results of different purification methods.

Purification Method Starting Mass (g) Final Mass (g) Yield (%) Purity (by analytical method, e.g., HPLC, NMR) Observations
Recrystallization (Solvent A)
Recrystallization (Solvent B)
Column Chromatography (Mobile Phase X)
Column Chromatography (Mobile Phase Y)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of ethyl acetate and hexane (e.g., starting with a 3:7 ratio). Visualize the spots under UV light. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute all compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude Product (this compound) Initial_Analysis Initial Analysis (TLC, NMR, etc.) Crude_Product->Initial_Analysis Purification_Decision Choose Purification Method Initial_Analysis->Purification_Decision Recrystallization Recrystallization Purification_Decision->Recrystallization High initial purity or simple impurity profile Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Complex mixture or close-running impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Final Characterization (Purity, Yield) Pure_Product->Characterization

Caption: General experimental workflow for the purification of the target compound.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Dissolve_Success Completely Dissolved? Dissolve->Dissolve_Success Cool Cool Solution Dissolve_Success->Cool Yes Add_Solvent Add More Solvent Dissolve_Success->Add_Solvent No, some solid remains Hot_Filtration Perform Hot Filtration Dissolve_Success->Hot_Filtration No, insoluble particles Crystals_Form Crystals Formed? Cool->Crystals_Form Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes Induce_Crystallization Induce Crystallization (Scratch, Seed, Cool) Crystals_Form->Induce_Crystallization No, supersaturated Reduce_Solvent Reduce Solvent Volume Crystals_Form->Reduce_Solvent No, too much solvent Add_Solvent->Dissolve Hot_Filtration->Cool Induce_Crystallization->Crystals_Form Reduce_Solvent->Cool

Caption: Troubleshooting decision tree for the recrystallization process.

Column_Chromatography_Troubleshooting cluster_troubleshooting Troubleshooting Start Start Column Chromatography TLC Develop TLC Start->TLC Rf_Check Rf in 0.3-0.4 range? TLC->Rf_Check Pack_Load Pack Column & Load Sample Rf_Check->Pack_Load Yes Increase_Polarity Increase Mobile Phase Polarity Rf_Check->Increase_Polarity No, Rf too low Decrease_Polarity Decrease Mobile Phase Polarity Rf_Check->Decrease_Polarity No, Rf too high Elute Elute and Collect Fractions Pack_Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Check_Solubility Check Sample Solubility in Mobile Phase Elute->Check_Solubility Streaking Observed Repack_Column Repack Column Elute->Repack_Column Cracks in Column Combine_Evaporate Combine Pure Fractions & Evaporate Solvent Analyze->Combine_Evaporate Pure Fractions Identified Increase_Polarity->TLC Decrease_Polarity->TLC Check_Solubility->Elute Repack_Column->Pack_Load

Caption: Troubleshooting workflow for column chromatography purification.

Validation & Comparative

comparing efficacy of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione with other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a hydroxylated metabolite of thalidomide, with other prominent inhibitors targeting the Cereblon (CRBN) E3 ubiquitin ligase. The modulation of CRBN by small molecules, known as Immunomodulatory Drugs (IMiDs®) and Cereblon E3 Ligase Modulators (CELMoDs®), has emerged as a powerful therapeutic strategy, particularly in oncology. These compounds act as "molecular glues," altering the substrate specificity of the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental workflows to facilitate an objective comparison of these inhibitors.

Data Presentation: Comparative Efficacy of Cereblon Modulators

Quantitative data for this compound is limited in publicly available literature, reflecting its status as a metabolite with likely lower physiological relevance in humans compared to its parent compound, thalidomide. Studies suggest it possesses moderate antiangiogenic activity at high concentrations, but its direct and potent interaction with Cereblon leading to neosubstrate degradation is not as well-characterized as for clinically approved IMiDs and next-generation CELMoDs. The following table summarizes the efficacy of key Cereblon modulators based on their binding affinity to CRBN and their potency in inducing the degradation of the neosubstrate IKZF1.

CompoundClassCRBN Binding Affinity (IC50/Kd)IKZF1 Degradation (DC50)
This compound Thalidomide MetaboliteData not readily available; expected to be weaker than thalidomide.Data not readily available.
ThalidomideIMiD~30 µM (IC50)[1], ~250 nM (Kd)[2]Micromolar range
LenalidomideIMiD~3 µM (IC50)[1]Sub-micromolar to low micromolar range
PomalidomideIMiD~3 µM (IC50)[1]Nanomolar range
Iberdomide (CC-220)CELMoD~60 nM (IC50)Potent nanomolar range
Mezigdomide (CC-92480)CELMoDHighly potentPotent nanomolar range

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Cereblon-Mediated Protein Degradation Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ub_Proteasome Ubiquitin-Proteasome System CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/IKZF3) CRBN->Neosubstrate Recruits CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 E2 E2 Ub-conjugating enzyme Ub Ubiquitin E2->Ub Carries Ub->Neosubstrate Polyubiquitination Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades to Inhibitor Cereblon Modulator (e.g., Thalidomide analog) Inhibitor->CRBN Binds to Neosubstrate->Proteasome Targeted for Degradation Experimental Workflow for IKZF1 Degradation Assay Start Start: Myeloma Cell Culture Treatment Treat cells with varying concentrations of Cereblon modulator Start->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Probing Probe with primary antibodies (anti-IKZF1, anti-loading control) Western_Blot->Probing Detection Incubate with secondary antibodies and ECL substrate Probing->Detection Imaging Image protein bands Detection->Imaging Analysis Densitometry Analysis: Quantify IKZF1 levels relative to loading control Imaging->Analysis End End: Determine DC50 value Analysis->End

References

Comparative Analysis of the Biological Activity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative assessment of the biological activity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a novel analog of thalidomide. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages extensive research on its structural analogs—thalidomide, lenalidomide, and pomalidomide—to project its potential therapeutic activities. The primary biological effects associated with this class of compounds are anti-inflammatory and anti-angiogenic, mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]

Introduction to this compound and its Analogs

This compound belongs to the family of isoindoline-1,3-dione derivatives, which includes the well-known immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[3] These compounds are recognized for their pleiotropic effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative properties.[3][4] The core mechanism of action for these molecules involves binding to Cereblon, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][5] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7]

Comparative Biological Activity

The biological activities of this compound are anticipated to be in line with its structural analogs. The primary activities of interest are the inhibition of tumor necrosis factor-alpha (TNF-α) production, a key mediator of inflammation, and the inhibition of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][8]

Anti-inflammatory Activity: TNF-α Inhibition

Thalidomide and its analogs are potent inhibitors of TNF-α production from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[8][9] The inhibitory concentration (IC50) values for TNF-α release are a key measure of the anti-inflammatory potency of these compounds.

Table 1: Comparative TNF-α Inhibition by Thalidomide and its Analogs

CompoundIC50 for TNF-α Inhibition (µM)Cell TypeReference
Thalidomide~10-200Human PBMCs[3][10]
Lenalidomide~10Human PBMCs[3]
Pomalidomide~1Human PBMCs[3]
This compound Data not available --

Note: IC50 values can vary depending on the experimental conditions.

Anti-angiogenic Activity

The anti-angiogenic properties of thalidomide analogs are well-documented and are a significant contributor to their anti-cancer effects.[3][4] Various in vitro and ex vivo assays are used to evaluate the anti-angiogenic potential of these compounds, with the rat aortic ring assay being a comprehensive model that recapitulates multiple steps of the angiogenic process.[11][12][13]

Table 2: Comparative Anti-Angiogenic Activity of Thalidomide and its Analogs

CompoundAssayEndpointObserved EffectReference
ThalidomideRat Aortic Ring AssayMicrovessel sproutingInhibition at higher concentrations[14]
LenalidomideHUVEC tube formationVascular lattice formationComplete inhibition at 200 µg/mL[15]
PomalidomideHUVEC tube formationVascular lattice formationNo significant inhibition at 60 µg/mL[15]
This compound Data not available -Data not available -

Note: The anti-angiogenic effects of these compounds can be cell-type and context-dependent.

Signaling Pathway and Experimental Workflows

The biological activities of this compound and its analogs are rooted in their ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.

cluster_pathway Cereblon-Mediated Protein Degradation Pathway Compound This compound or Thalidomide Analog CRBN Cereblon (CRBN) Compound->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Compound->Neosubstrate Induces binding to CRBN CRL4 CRL4 E3 Ligase Complex (CUL4-DDB1-RBX1) CRBN->CRL4 Part of Ub Ubiquitin CRL4->Ub Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for degradation Ub->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation Leads to Biological_Effects Biological Effects (Anti-inflammatory, Anti-angiogenic) Degradation->Biological_Effects Results in

Caption: Cereblon-mediated protein degradation pathway.

cluster_workflow Experimental Workflow for Biological Activity Validation start Start compound_prep Compound Synthesis and Preparation (this compound) start->compound_prep tnf_assay TNF-α Inhibition Assay (LPS-stimulated PBMCs) compound_prep->tnf_assay angiogenesis_assay Anti-Angiogenesis Assay (Rat Aortic Ring Assay) compound_prep->angiogenesis_assay data_analysis Data Analysis (IC50 determination, etc.) tnf_assay->data_analysis angiogenesis_assay->data_analysis comparison Comparison with Known Analogs (Thalidomide, Lenalidomide) data_analysis->comparison conclusion Conclusion on Biological Activity comparison->conclusion

Caption: Workflow for validating biological activity.

Experimental Protocols

TNF-α Inhibition Assay in LPS-Stimulated PBMCs

This protocol outlines the measurement of TNF-α inhibition in human peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[16]

  • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.[17]

2. Cell Culture and Treatment:

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.[16]

  • Prepare serial dilutions of this compound and comparator compounds (thalidomide, lenalidomide, pomalidomide) in culture medium.

  • Add the compounds to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.

3. Stimulation and Incubation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.[16]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

4. TNF-α Measurement (ELISA):

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[18][19]

  • Briefly, coat a 96-well plate with a capture antibody for human TNF-α.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the wells and add a biotinylated detection antibody.

  • After another wash, add streptavidin-horseradish peroxidase (HRP).

  • Add a substrate solution (e.g., TMB) and stop the reaction.[20]

  • Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using the recombinant human TNF-α standards.

  • Calculate the concentration of TNF-α in each sample.

  • Determine the IC50 value for each compound by plotting the percentage of TNF-α inhibition against the compound concentration.

Rat Aortic Ring Assay for Anti-Angiogenesis

This ex vivo assay provides a robust model to assess the effect of compounds on angiogenesis.[11][12][13]

1. Aorta Explantation:

  • Humanely euthanize a Sprague-Dawley rat (8-12 weeks old).

  • Under sterile conditions, excise the thoracic aorta and place it in a petri dish containing ice-cold serum-free medium.[11][12]

  • Carefully remove the periaortic fibro-adipose tissue and any branching vessels.

2. Ring Preparation:

  • Cut the aorta into 1-2 mm thick rings.[11]

  • Thoroughly rinse the rings in serum-free medium to remove any blood clots.

3. Embedding in Matrix:

  • Coat the wells of a 24-well plate with a layer of Matrigel or collagen I and allow it to polymerize at 37°C.[12][21]

  • Place one aortic ring in the center of each well.

  • Cover the ring with another layer of the matrix and allow it to polymerize.

4. Culture and Treatment:

  • Add culture medium (e.g., EGM-2) supplemented with growth factors to each well.

  • Add serial dilutions of this compound and comparator compounds to the culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.

5. Quantification of Angiogenesis:

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • On the final day, capture images of the rings.

  • Quantify the extent of angiogenesis by measuring the length and number of microvessels sprouting from the aortic ring using image analysis software.

6. Data Analysis:

  • Compare the extent of microvessel outgrowth in the treated groups to the untreated control group.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct experimental validation of this compound is pending, its structural similarity to established immunomodulatory drugs strongly suggests it will exhibit comparable anti-inflammatory and anti-angiogenic activities. The primary mechanism is anticipated to be the modulation of the CRL4^CRBN^ E3 ubiquitin ligase, leading to the degradation of key transcription factors involved in inflammation and angiogenesis. The provided experimental protocols offer a robust framework for the empirical validation of these predicted biological activities. Further investigation is warranted to precisely quantify the potency of this compound and to fully elucidate its therapeutic potential in comparison to existing thalidomide analogs.

References

A Comparative Guide to trans-N-(4-Hydroxycyclohexyl)phthalimide and Other Isoindoline-1,3-dione Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of trans-N-(4-Hydroxycyclohexyl)phthalimide and other N-substituted isoindoline-1,3-dione derivatives, offering insights into their therapeutic potential. While specific experimental data for trans-N-(4-Hydroxycyclohexyl)phthalimide is limited in publicly available literature, this guide draws comparisons with structurally related N-cycloalkyl and N-hydroxyalkyl phthalimides, alongside other well-studied derivatives, to provide a valuable resource for drug discovery and development.

The versatility of the phthalimide ring allows for diverse substitutions at the nitrogen atom, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antitumor, antimicrobial, and anticonvulsant activities.[2][3]

Performance Comparison of Isoindoline-1,3-dione Derivatives

The biological activity of isoindoline-1,3-dione derivatives is significantly influenced by the nature of the N-substituent. The following table summarizes the in vitro activities of various derivatives across different therapeutic areas.

Compound/Derivative ClassTarget/AssayActivity Metric (IC₅₀/ED₅₀)Therapeutic Area
N-Hydroxy Phthalimides
N-Hydroxyphthalimide (NHPI)BT-20 and LoVo cancer cell lines (MTS Assay)Potent anti-proliferative effectAntitumor
N-Aryl Phthalimides
N-Phenyl-phthalimide sulfonamide (LASSBio 468)LPS-induced neutrophil recruitment in miceED₅₀ = 2.5 mg/kgAnti-inflammatory
N-Alkyl Phthalimides
2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dioneBacillus subtilisComparable to standard antibioticsAntimicrobial
N-Heterocyclic Phthalimides
Phthalimide-thiazole derivativesHuman Neutrophil Elastase (HNE)IC₅₀ = 12.98 µM - 16.62 µMAnti-inflammatory
Structurally Related to Target Compound
N-(4-Oxocyclohexyl)phthalimidePrecursor to photoresistsNot applicableIndustrial Application

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of isoindoline-1,3-dione derivatives.

General Synthesis of N-Substituted Phthalimides

A common method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[4]

  • Reaction Setup: A mixture of phthalic anhydride (1 equivalent) and the desired primary amine (e.g., trans-4-aminocyclohexanol) (1 equivalent) is prepared.[5]

  • Solvent and Catalyst: The reactants are typically refluxed in a solvent such as glacial acetic acid.[6] In some cases, a catalyst like montmorillonite-KSF may be used to improve yield and reaction time.[4]

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[4][5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into water. The solid product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Antitumor Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[8][9]

  • Cell Seeding: Cancer cells (e.g., BT-20, LoVo) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., N-hydroxyphthalimide) and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.[9][12]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9][13] The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[14]

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.[15]

  • Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period (e.g., 1 hour).[14]

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for approximately 24 hours.[14][15]

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[15][16]

  • Data Analysis: The absorbance is measured at around 540 nm, and the percentage of NO inhibition is calculated by comparing the results of treated cells with untreated, LPS-stimulated cells.

Visualizing Mechanisms and Workflows

mTOR Signaling Pathway Inhibition by N-Hydroxyphthalimide

N-Hydroxyphthalimide has been shown to exert its antitumor effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[10][17]

mTOR_Pathway NHPI N-Hydroxyphthalimide mTORC1 mTORC1 NHPI->mTORC1 inhibits mTORC2 mTORC2 NHPI->mTORC2 inhibits S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Inhibition of mTORC1 and mTORC2 signaling by N-Hydroxyphthalimide.

General Experimental Workflow for Synthesis and Evaluation

The development of novel isoindoline-1,3-dione derivatives follows a structured workflow from chemical synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of N-substituted Phthalimide Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (e.g., MTT, NO Assay) Purification->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification In_Vivo In Vivo Studies (Animal Models) Lead_Identification->In_Vivo

Caption: Workflow for discovery of bioactive phthalimide derivatives.

References

Comparative Cross-Reactivity Analysis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a thalidomide analog. Due to the limited availability of public cross-reactivity data for this specific derivative, this document leverages established findings on thalidomide and its clinically significant analogs—lenalidomide and pomalidomide—to offer a predictive comparison and detailed experimental methodologies for assessment.

The therapeutic and adverse effects of thalidomide and its analogs are primarily mediated through their binding to the Cereblon (CRBN) protein, a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] This interaction modifies the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] Therefore, assessing the binding affinity and selectivity of any new thalidomide derivative to CRBN is a critical first step in characterizing its biological activity and potential for off-target effects.

Data Presentation: Comparative Binding Affinities

The binding affinities of benchmark thalidomide analogs to the primary target, Cereblon, are well-established and serve as a reference for evaluating novel derivatives. While specific data for this compound is not available, its structural similarity to thalidomide suggests it will bind CRBN. Potential off-target interactions, such as those with Fibroblast Growth Factor Receptors (FGFRs), have also been reported for thalidomide.[4]

Table 1: Comparative Binding Affinities for Cereblon (CRBN) and Potential Off-Targets

CompoundTargetAssay TypeAffinity Metric (IC₅₀ / Kᵢ / Kₑ)Reference
Pomalidomide CereblonTR-FRETIC₅₀: 6.4 nM; Kᵢ: 3.0 nM[5]
Lenalidomide CereblonTR-FRETIC₅₀: 8.9 nM; Kᵢ: 4.2 nM[5]
Thalidomide CereblonTR-FRETIC₅₀: 22.4 nM; Kᵢ: 10.6 nM[5]
Thalidomide CereblonFP AssayKₑ: ~250 nM[1]
CC-220 CereblonTR-FRETIC₅₀: 60 nM[6]
Thalidomide (10 µM) FGFR2KINOMEscan31% Inhibition[4]
Thalidomide (10 µM) FGFR3 (G697C)KINOMEscan65% Inhibition[4]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FP: Fluorescence Polarization; IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Kₑ: Equilibrium constant.

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify the mechanism of action, potential off-target interactions, and the experimental processes used to assess selectivity.

Mechanism_of_Action cluster_CRL4 CRL4 E3 Ligase Complex cluster_Degradation Proteasomal Degradation DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 CRBN Cereblon (CRBN) DDB1->CRBN RBX1 RBX1 CUL4->RBX1 Ub Ubiquitin (Ub) RBX1->Ub Transfers Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Ub->Neosubstrate Polyubiquitination Proteasome 26S Proteasome Degraded_Neosubstrate Degraded Fragments Proteasome->Degraded_Neosubstrate Degrades Compound 2-(trans-4-Hydroxy...) isoindoline-1,3-dione Compound->CRBN Binds Neosubstrate->CRBN Recruited Neosubstrate->Proteasome Recognized

Caption: On-target mechanism of this compound.

Off_Target_Pathway Compound Thalidomide Analog FGFR Fibroblast Growth Factor Receptor (FGFR) Compound->FGFR Inhibits Kinase Activity Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) FGFR->Downstream Phosphorylation Cascade ATP ATP ATP->FGFR Binds to Kinase Domain Cellular Cellular Response (Proliferation, Survival) Downstream->Cellular

Caption: Potential off-target interaction with FGFR signaling pathway.

Experimental_Workflow Start Test Compound PrimaryAssay Primary Screen: Cereblon Binding Assay (e.g., TR-FRET, FP) Start->PrimaryAssay Affinity Determine Affinity (IC50, Ki) PrimaryAssay->Affinity SecondaryScreen Secondary Screen: Broad Kinase Panel (e.g., KINOMEscan) Affinity->SecondaryScreen If Potent ProteomeScreen Tertiary Screen: Proteome-wide Profiling (e.g., Protein Array, CETSA) SecondaryScreen->ProteomeScreen If Off-Targets Found HitValidation Hit Validation & Functional Assays SecondaryScreen->HitValidation No Hits ProteomeScreen->HitValidation SelectivityProfile Comprehensive Selectivity Profile HitValidation->SelectivityProfile

Caption: General experimental workflow for assessing compound selectivity.

Experimental Protocols

To determine the cross-reactivity and binding affinity of this compound, a series of in vitro assays can be employed. Below are detailed protocols for standard techniques used in the characterization of thalidomide analogs.

Protocol 1: Cereblon Binding Assay using Time-Resolved FRET (TR-FRET)

This competitive assay format is used to quantify the binding affinity of a test compound to Cereblon.[5][7]

Objective: To determine the IC₅₀ value of the test compound for Cereblon.

Materials:

  • GST-tagged human Cereblon protein.

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore).

  • Thalidomide tracer labeled with an appropriate acceptor (e.g., Red, XL665).

  • Test Compound: this compound, serially diluted.

  • Reference Compound: Pomalidomide or Thalidomide.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Low-volume 384-well white plates.

  • Plate reader capable of TR-FRET measurements.

Methodology:

  • Compound Plating: Dispense serially diluted test compound and reference compound directly into the assay plate (e.g., 2 µL/well). Include wells for "no inhibitor" (DMSO control) and "maximum inhibition" controls.

  • Reagent Preparation: Prepare a mix of GST-Cereblon protein and the anti-GST-Europium antibody in assay buffer. Separately, prepare a solution of the thalidomide-acceptor tracer.

  • Dispensing: Add the GST-Cereblon/anti-GST-antibody mix to all wells.

  • Dispensing Tracer: Add the thalidomide-acceptor tracer to all wells. The reagents can also be pre-mixed and added in a single step.[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence signals.

    • Normalize the data using the controls (0% and 100% inhibition).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Broad Kinase Cross-Reactivity Profiling (KINOMEscan™)

This assay is used to assess the selectivity of a compound by quantifying its interactions against a large panel of human kinases.[4]

Objective: To identify potential off-target kinase interactions and quantify their binding strength.

Materials:

  • Test Compound at a specified concentration (e.g., 10 µM).

  • KINOMEscan™ assay platform (commercial service). This technology typically uses DNA-tagged kinases immobilized on a solid support which compete for the test compound against an immobilized, broad-spectrum kinase inhibitor.

Methodology:

  • Compound Submission: Provide the test compound to the commercial vendor.

  • Assay Performance (Vendor):

    • The compound is incubated with the panel of DNA-tagged kinases.

    • Kinases that bind to the test compound will be unable to bind to the immobilized inhibitor and will be washed away.

    • The amount of kinase remaining bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis:

    • The amount of kinase detected is inversely proportional to its binding affinity for the test compound.

    • Results are typically reported as "% Inhibition" or "% of Control" at the tested concentration. A lower percentage indicates a stronger interaction.

    • Dissociation constants (Kₑ) can be determined for significant "hits" by running the assay with a range of compound concentrations.

  • Interpretation: The resulting profile reveals the selectivity of the compound across the human kinome, highlighting potential off-target interactions that may warrant further functional investigation.[4]

References

Structure-Activity Relationship of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione analogs, with a focus on their potential as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. Drawing parallels from the well-established SAR of thalidomide and its immunomodulatory derivatives (IMiDs), this document outlines key structural modifications and their anticipated impact on biological activity. Experimental data from related isoindoline-1,3-dione derivatives are presented to support these principles.

Introduction to this compound and its Therapeutic Potential

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, famously embodied by thalidomide and its clinically successful analogs, lenalidomide and pomalidomide. These molecules exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This interaction redirects the ligase's activity towards "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), marking them for proteasomal degradation. This mechanism is central to the treatment of various hematological malignancies.[2]

The analog class in focus, this compound, represents a novel exploration of this pharmacophore. The introduction of a trans-4-hydroxycyclohexyl moiety in place of the glutarimide ring of thalidomide presents an intriguing structural modification. Understanding the SAR of this new chemical space is crucial for the rational design of potent and selective CRBN modulators.

Comparative Analysis of Structural Modifications

The biological activity of isoindoline-1,3-dione analogs is highly dependent on the nature of the substituents on both the phthalimide and the appended cyclic moiety. Based on extensive research on thalidomide analogs, we can infer the potential impact of modifications to the this compound scaffold.

Modifications on the Isoindoline-1,3-dione (Phthalimide) Ring

Substitutions on the aromatic ring of the isoindoline-1,3-dione core are generally well-tolerated and have been extensively used to modulate physicochemical properties and to attach linkers for the development of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Predicted Structure-Activity Relationship of Modifications on the Isoindoline-1,3-dione Ring

Position of SubstitutionType of SubstituentPredicted Impact on CRBN BindingRationale & Supporting Data
4-positionAmino group (-NH2)Potential increaseThe 4-amino substitution on the phthaloyl ring of thalidomide led to the development of lenalidomide and pomalidomide, which exhibit enhanced potency.
4-positionHalogens (F, Cl)Likely maintained or slightly increasedFluorination of thalidomide analogs has been shown to enhance CRBN binding and antiangiogenic properties.[3]
5-positionHydroxyl group (-OH)May be toleratedAnalogs with substitutions at various positions on the isoindole ring have been synthesized and shown to possess biological activity, such as anti-microtubule effects.[4]
Any positionLinker for PROTACToleratedThe phthalimide moiety is often used as the point of attachment for linkers in PROTAC development without abolishing CRBN binding.[5]
Modifications on the trans-4-Hydroxycyclohexyl Ring

The trans-4-hydroxycyclohexyl group is a significant deviation from the glutarimide ring of thalidomide. The stereochemistry and functional groups of this moiety are critical determinants of CRBN interaction.

Table 2: Predicted Structure-Activity Relationship of Modifications on the Cyclohexyl Ring

Position of SubstitutionType of ModificationPredicted Impact on CRBN BindingRationale & Supporting Data
4-positionInversion of Stereochemistry (cis-isomer)Likely decreasedThe precise 3D conformation of the substituent is critical for fitting into the hydrophobic binding pocket of CRBN.
4-positionRemoval of Hydroxyl GroupPotentially decreasedThe hydroxyl group may form key hydrogen bonds with amino acid residues in the CRBN binding pocket.
4-positionEsterification or Etherification of Hydroxyl GroupDependent on substituent sizeSmall alkyl groups may be tolerated, while bulky groups could cause steric hindrance, disrupting the interaction with CRBN.
Other positions on the ringIntroduction of small alkyl or halogen groupsUnknownThis would require experimental validation to determine the impact on the overall conformation and binding affinity.

Experimental Data from Related Isoindoline-1,3-dione Analogs

While specific data for this compound analogs are not yet widely available, the following table summarizes the cytotoxic activity of other isoindoline-1,3-dione derivatives against various cancer cell lines, demonstrating the therapeutic potential of this scaffold.

Table 3: Cytotoxic Activity of Various Isoindoline-1,3-dione Derivatives

CompoundCell LineAssayIC50 / CC50Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRajiCytotoxicity Assay0.26 µg/mL[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562Cytotoxicity Assay3.81 µg/mL[6]
Isoindole derivative 7 (containing azide and silyl ether)A549BrdU Assay19.41 ± 0.01 µM[7]
N-benzylisoindole-1,3-dione derivative 3A549-LucMTT Assay114.25 µM[8]
N-benzylisoindole-1,3-dione derivative 4A549-LucMTT Assay116.26 µM[8]

Signaling Pathways and Experimental Workflows

The interaction of this compound analogs with CRBN is predicted to initiate a signaling cascade leading to the degradation of neosubstrates, a mechanism central to the action of IMiDs.

PROTAC_Mechanism cluster_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Analog Isoindoline-1,3-dione Analog Analog->CRBN Binding Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) Neosubstrate->CRBN Recruitment Proteasome Proteasome Neosubstrate->Proteasome Recognition Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Degradation Products Proteasome->Degradation

Caption: Predicted signaling pathway for CRBN modulation by isoindoline-1,3-dione analogs.

The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of novel analogs.

Cytotoxicity_Workflow start Synthesized Analogs treatment Treat cells with varying concentrations of analogs start->treatment cell_culture Cancer Cell Line Culture (e.g., MM.1S, HEK293T) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->assay data_analysis Data Analysis (Calculate IC50 values) assay->data_analysis sar Establish Structure-Activity Relationship data_analysis->sar

Caption: Experimental workflow for determining the in vitro cytotoxicity of novel analogs.

Detailed Experimental Protocols

Cereblon Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide analog (tracer) from purified CRBN.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Pomalidomide)

  • Black, low-binding 96- or 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified CRBN and the fluorescent tracer in the assay buffer at optimized concentrations.

    • Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add the CRBN/tracer solution.

    • Add the serially diluted test compounds or positive control to the respective wells. Include wells with buffer only (for background) and CRBN/tracer solution with no competitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., multiple myeloma cell line MM.1S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds and the positive control. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition:

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold holds promise for the development of novel CRBN modulators. By leveraging the established SAR of thalidomide and its analogs, researchers can rationally design and synthesize new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these novel compounds, paving the way for the discovery of next-generation therapeutics targeting the Cereblon E3 ligase complex. Further investigation into the specific interactions of the trans-4-hydroxycyclohexyl moiety with the CRBN binding pocket will be critical to unlocking the full potential of this analog class.

References

A Comparative Analysis of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione and Donepezil for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the established Alzheimer's drug, Donepezil, and the chemical compound 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. It is important to note that while Donepezil is a well-researched acetylcholinesterase inhibitor, publicly available experimental data on the specific biological activity of this compound is limited. This comparison is based on the known properties of Donepezil and the potential activities of isoindoline-1,3-dione derivatives as a chemical class.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. One of the key pathological features of Alzheimer's is a deficit in cholinergic neurotransmission.[1][2] Acetylcholinesterase (AChE) inhibitors are a class of drugs that work to increase the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[1][2][3]

Donepezil , marketed under the brand name Aricept, is a widely prescribed AChE inhibitor for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][4][5] It acts by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[1][2] This leads to an increased concentration and prolonged availability of acetylcholine to postsynaptic receptors, enhancing cholinergic function.[2]

Comparative Data

The following table summarizes the available quantitative data for Donepezil and highlights the lack of public data for this compound.

ParameterDonepezilThis compound
Mechanism of Action Reversible, non-competitive inhibitor of Acetylcholinesterase (AChE)[8]Not publicly available. Derivatives have shown AChE and BuChE inhibitory activity.[6][7]
IC50 (AChE) 6.7 nM[9]Not publicly available.
Selectivity High selectivity for AChE over BuChE[9]Not publicly available.
Clinical Use Treatment of mild, moderate, and severe dementia related to Alzheimer's disease[4][5]Not established.
Common Side Effects Nausea, diarrhea, insomnia, muscle cramps, fatigue[1]Not established.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activation Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of Donepezil.

cluster_workflow Experimental Workflow for AChE Inhibitor Comparison start Prepare Reagents: - AChE Enzyme - Substrate (ATCI) - DTNB (Ellman's Reagent) - Test Compounds (Donepezil, Compound X) - Buffer Solution incubation Incubate AChE with varying concentrations of each test compound. start->incubation reaction Initiate reaction by adding ATCI substrate. incubation->reaction measurement Measure absorbance change at 412 nm over time using a spectrophotometer. reaction->measurement analysis Calculate percentage of inhibition for each compound concentration. measurement->analysis ic50 Determine IC50 values by plotting inhibition vs. log(concentration). analysis->ic50 comparison Compare IC50 values to determine relative potency. ic50->comparison

Caption: General experimental workflow for comparing AChE inhibitors.

Experimental Protocols

To experimentally compare the AChE inhibitory activity of this compound and Donepezil, a standard in vitro assay such as the Ellman's method would be employed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of AChE activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Donepezil hydrochloride (Reference compound)

  • This compound (Test compound)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Donepezil and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compounds by serial dilution in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in order:

      • Phosphate buffer

      • DTNB solution

      • A solution of the test compound or reference compound at various concentrations.

      • AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The rate of reaction is determined by the change in absorbance over time. The yellow color produced is due to the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve, representing the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Conclusion

Donepezil is a cornerstone in the symptomatic management of Alzheimer's disease, with a well-characterized mechanism of action and a large body of supporting clinical and preclinical data. Its efficacy lies in its potent and selective inhibition of acetylcholinesterase.

The compound this compound belongs to a class of molecules that have shown promise as cholinesterase inhibitors in various studies.[6] However, without direct experimental data on its biological activity, a definitive comparison with Donepezil is not possible. The experimental protocol outlined above provides a standard method by which the AChE inhibitory potential of this compound could be rigorously evaluated and directly compared against the benchmark, Donepezil. Further research, including in vitro enzymatic assays, cell-based studies, and in vivo animal models, would be necessary to elucidate its mechanism of action, potency, selectivity, and overall therapeutic potential.

References

Assessing the Specificity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione. Direct experimental data on the specificity of this particular compound is not extensively available in public literature. Therefore, this guide focuses on a detailed comparison with its well-characterized structural analogs: thalidomide, lenalidomide, and pomalidomide. The primary molecular target for this class of compounds is Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] The binding of these molecules to Cereblon modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, known as neosubstrates.[2][4]

Comparative Analysis of Binding Affinity to Cereblon

The binding affinity of thalidomide and its analogs to Cereblon is a key determinant of their biological activity. Pomalidomide generally exhibits the highest affinity, followed by lenalidomide and then thalidomide.[5][6] This trend in binding affinity often correlates with their potency in cellular and clinical settings.

CompoundAssay TypeBinding Affinity (Kd or IC50)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM (Kd)[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)22.4 nM (IC50)[7]
LenalidomideIsothermal Titration Calorimetry (ITC)~178 nM (Kd)[6]
Competitive Binding Assay~2 µM (IC50)[3]
PomalidomideIsothermal Titration Calorimetry (ITC)~157 nM (Kd)[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)6.4 nM (IC50)[7]

Note: The binding affinity values can vary between different studies and assay formats.

Downstream Effects and Known Specificity Issues

The specificity of these compounds is not solely determined by their affinity for Cereblon but also by the subsequent recruitment of neosubstrates to the E3 ligase complex. While the primary targets responsible for the therapeutic effects in multiple myeloma are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), these compounds can also induce the degradation of other proteins, leading to off-target effects.[2][8]

The notorious teratogenic effects of thalidomide are a stark example of off-target activity, which is now understood to be mediated through the degradation of SALL4, a critical transcription factor in fetal development.[9] The side effect profiles of lenalidomide and pomalidomide, which include risks of venous thromboembolism and peripheral neuropathy, also point towards a broader range of biological activities beyond their intended therapeutic targets.[10][11][12][13][14][15][16][17]

Experimental Protocols

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay is a common method to determine the binding affinity of a test compound to Cereblon by measuring the displacement of a fluorescently labeled ligand.[18][19]

Methodology:

  • Reagents: Purified recombinant Cereblon protein, a fluorescently labeled thalidomide analog (tracer), and the test compound (e.g., this compound).

  • Assay Setup: A solution containing purified Cereblon and the fluorescent tracer is prepared.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the Cereblon-tracer solution.

  • Measurement: The fluorescence polarization of the solution is measured. A decrease in polarization indicates that the test compound is displacing the fluorescent tracer from the Cereblon binding site.

  • Data Analysis: The IC50 value, the concentration of the test compound that causes 50% displacement of the tracer, is calculated to determine the binding affinity.

Target Protein Degradation Assay (Western Blot)

This assay directly measures the degradation of a target protein in cells treated with the test compound.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a multiple myeloma cell line) and treat them with various concentrations of the test compound.

  • Protein Extraction: After a specific incubation period, lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein (e.g., Ikaros or Aiolos) and a loading control protein (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Visualizing Molecular Interactions and Workflows

PROTAC-mediated Protein Degradation Pathway PROTAC-mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Ub_POI Ubiquitinated POI CRBN Cereblon (CRBN) PROTAC->CRBN binds E3 E3 Ubiquitin Ligase Complex CRBN->E3 part of E3->Ub_POI transfers Ub to Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_POI->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades into

Caption: PROTAC-mediated protein degradation pathway.

Competitive Binding Assay Workflow Competitive Binding Assay Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Measurement & Analysis Reagents Prepare Reagents: - Purified CRBN - Fluorescent Tracer - Test Compound Dilutions Mix Mix CRBN and Fluorescent Tracer Add_Compound Add Test Compound (at varying concentrations) Mix->Add_Compound Incubate Incubate to Reach Equilibrium Add_Compound->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calculate_IC50 Calculate IC50 Value Measure_FP->Calculate_IC50

Caption: Workflow for a competitive binding assay.

References

A Meta-Analysis of Isoindoline-1,3-dione Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents, isoindoline-1,3-dione derivatives have emerged as a cornerstone in the treatment of various hematological malignancies, most notably multiple myeloma. This guide provides a comprehensive meta-analysis of key compounds within this class—thalidomide, lenalidomide, and pomalidomide—offering a comparative overview of their preclinical and clinical performance. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to facilitate informed decision-making in research and development.

Preclinical Performance: A Head-to-Head Comparison

The therapeutic efficacy of thalidomide and its analogues, lenalidomide and pomalidomide, is rooted in their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This interaction leads to the targeted degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of myeloma cells.[1][4] The following tables summarize key preclinical parameters that differentiate these compounds.

Table 1: Comparative Preclinical Activity of Isoindoline-1,3-dione Compounds

CompoundTarget Cell Line(s)IC50 (µM) - CytotoxicityDC50 (µM) - IKZF1/3 DegradationCereblon Binding Affinity (Kd, nM)Reference(s)
Thalidomide Multiple Myeloma>10~1-10~250[5][6]
Lenalidomide Multiple Myeloma~1-10~0.1-1~178[3][5][7]
Pomalidomide Multiple Myeloma~0.01-0.1~0.01-0.1~157[5][7][8]

Note: IC50 and DC50 values are approximate ranges compiled from multiple studies and can vary based on the cell line and experimental conditions.

Pomalidomide consistently demonstrates the highest potency in preclinical models, exhibiting lower IC50 and DC50 values compared to lenalidomide and thalidomide.[7][8] This enhanced activity is correlated with its stronger binding affinity for Cereblon.[5] Studies in lenalidomide-resistant multiple myeloma cell lines have shown that pomalidomide, particularly in combination with dexamethasone, retains potent anti-proliferative and pro-apoptotic activity.[2]

Clinical Efficacy and Safety: A Comparative Overview

The preclinical advantages of lenalidomide and pomalidomide over thalidomide have translated into improved clinical outcomes in the treatment of multiple myeloma. The following tables summarize key efficacy and safety data from comparative clinical trials and meta-analyses.

Table 2: Comparative Efficacy in Relapsed/Refractory Multiple Myeloma

Treatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference(s)
Thalidomide + Dexamethasone 40-60%6-12 months24-36 months[9][10]
Lenalidomide + Dexamethasone 60-70%11-18 months36-48 months[9][10][11]
Pomalidomide + Dexamethasone 30-40% (in heavily pretreated patients)4-5 months12-17 months[12][13]

Note: Efficacy outcomes can vary significantly based on the patient population, prior lines of therapy, and specific clinical trial design.

Table 3: Comparative Safety Profile

| Adverse Event | Thalidomide | Lenalidomide | Pomalidomide | Reference(s) | | :--- | :--- | :--- | :--- | | Peripheral Neuropathy (Grade ≥3) | 10-20% | 1-5% | <2% |[11][14][15] | | Venous Thromboembolism (VTE) | 10-25% | 5-15% | 3-10% |[14] | | Neutropenia (Grade ≥3) | 5-15% | 30-50% | 40-50% |[14] | | Thrombocytopenia (Grade ≥3) | 5-15% | 10-20% | 20-30% |[14] |

Lenalidomide and pomalidomide demonstrate a more favorable safety profile compared to thalidomide, particularly concerning the incidence of peripheral neuropathy.[11][14][15] However, they are associated with a higher risk of hematologic toxicities, such as neutropenia and thrombocytopenia.[14]

Experimental Protocols

Representative Protocol: Western Blot for Ikaros (IKZF1) and Aiolos (IKZF3) Degradation

This protocol provides a standardized method for assessing the degradation of Ikaros and Aiolos in multiple myeloma cell lines following treatment with isoindoline-1,3-dione compounds.

  • Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, H929) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells at a density of 0.5 x 10^6 cells/mL and treat with varying concentrations of thalidomide, lenalidomide, or pomalidomide (or DMSO as a vehicle control) for 4 to 24 hours.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.[1][16]

Representative Protocol: In Vivo Murine Xenograft Model

This protocol outlines a general workflow for evaluating the in vivo efficacy of isoindoline-1,3-dione compounds in a multiple myeloma xenograft model.[17][18][19]

  • Cell Line and Animal Model: Utilize a human multiple myeloma cell line (e.g., H929, MM.1S) and immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 myeloma cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the isoindoline-1,3-dione compounds (and/or dexamethasone) orally or via intraperitoneal injection according to the desired dosing schedule and duration. The control group should receive a vehicle control.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to determine the in vivo efficacy of the compounds.

Visualizations

Signaling Pathway of Isoindoline-1,3-dione-Mediated Protein Degradation

cluster_0 Cellular Environment IMiD Isoindoline-1,3-dione (Thalidomide, Lenalidomide, Pomalidomide) CRBN Cereblon (CRBN) IMiD->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Neosubstrate Neosubstrates (Ikaros, Aiolos) E3_Ligase->Neosubstrate Recruits Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of isoindoline-1,3-dione compounds.

Experimental Workflow for Preclinical Comparison

cluster_0 Preclinical Comparison Workflow Cell_Culture Culture Multiple Myeloma Cell Lines In_Vitro In Vitro Assays Cell_Culture->In_Vitro In_Vivo In Vivo Xenograft Model Cell_Culture->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Degradation_Assay Degradation Assay (DC50) (Western Blot) In_Vitro->Degradation_Assay CRBN_Binding Cereblon Binding Assay (Kd) In_Vitro->CRBN_Binding Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Degradation_Assay->Data_Analysis CRBN_Binding->Data_Analysis Tumor_Implantation Tumor Cell Implantation In_Vivo->Tumor_Implantation Treatment Drug Administration Tumor_Implantation->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment Efficacy_Assessment->Data_Analysis

Caption: Workflow for preclinical comparison of isoindoline-1,3-diones.

Logical Relationship in a Phase 3 Clinical Trial

cluster_0 Phase 3 Clinical Trial Logic Patient_Population Relapsed/Refractory Multiple Myeloma Patients Randomization Randomization Patient_Population->Randomization Arm_A Arm A: Pomalidomide + Low-Dose Dexamethasone Randomization->Arm_A Arm_B Arm B: High-Dose Dexamethasone Randomization->Arm_B Treatment_Cycle 28-day Cycles until Disease Progression or Unacceptable Toxicity Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Treatment_Cycle->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Overall Survival (OS) Overall Response Rate (ORR) Safety and Tolerability Treatment_Cycle->Secondary_Endpoints Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis

Caption: Logical flow of a Phase 3 clinical trial for pomalidomide.

References

Comparative Analysis of the Cytotoxicity of Isoindoline-1,3-dione Derivatives in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the cytotoxic effects of various isoindoline-1,3-dione derivatives. Direct experimental data on the cytotoxicity of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione in different cell lines is not available in the reviewed literature. The following data is based on structurally related compounds and is intended to provide a general understanding of the potential anticancer activities of this class of molecules for researchers, scientists, and drug development professionals.

The isoindoline-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds, with many derivatives exhibiting significant anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of crucial cellular enzymes.[2][3] This guide summarizes the cytotoxic profiles of several isoindoline-1,3-dione derivatives against a panel of cancer cell lines, providing available quantitative data and the experimental methodologies used for their evaluation.

Quantitative Cytotoxicity Data

The cytotoxic activity of isoindoline-1,3-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell proliferation or viability. The table below presents a compilation of IC50 values for various isoindoline-1,3-dione derivatives across different cancer cell lines, as reported in the scientific literature.

Compound ID/NameCell LineCell TypeIC50 (µM)Reference
Compound 7 (azide and silyl ether derivative)A549Lung Carcinoma19.41 ± 0.01[4]
Compound 5b (thiazole derivative)MCF-7Breast Adenocarcinoma0.2 ± 0.01[5]
Compound 5k (thiazole derivative)MDA-MB-468Breast Adenocarcinoma0.6 ± 0.04[5]
Compound 5g (thiazole derivative)PC-12Pheochromocytoma0.43 ± 0.06[5]
Compound 4 (phthalimide derivative)Sarcoma 180Murine Sarcoma47.6[6]
Compound 4 (phthalimide derivative)B-16/F-10Murine Melanoma119.7[6]
Compound 3c (phthalimide derivative)Sarcoma 180Murine Sarcoma124.8[6]
Compound 3c (phthalimide derivative)B-16/F-10Murine Melanoma163.8[6]
N-benzylisoindole derivative 3 A549-LucLung Adenocarcinoma114.25[1]
N-benzylisoindole derivative 4 A549-LucLung Adenocarcinoma116.26[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the isoindoline-1,3-dione derivatives listed above involved various established in vitro assays. The following are detailed methodologies for the key experiments cited.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (isoindoline-1,3-dione derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.

BrdU Assay for Cell Proliferation

The Bromodeoxyuridine (BrdU) assay is an immunoassay used to detect the incorporation of BrdU into newly synthesized DNA of proliferating cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells were seeded in 96-well plates and treated with the test compounds for a defined period.

  • BrdU Labeling: A BrdU labeling solution was added to each well, and the cells were incubated for a further period (e.g., 2-4 hours) to allow BrdU incorporation into the DNA of proliferating cells.

  • Cell Fixation and DNA Denaturation: The cells were fixed, and the DNA was denatured to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) was added to the wells and incubated.

  • Substrate Reaction: After washing away the unbound antibody, a substrate solution was added, which is converted by the enzyme into a colored product.

  • Absorbance Measurement: The absorbance of the colored product was measured using a microplate reader.

  • Data Analysis: The absorbance values correlate with the amount of BrdU incorporated, which is a measure of cell proliferation. IC50 values were calculated based on the reduction in cell proliferation.[4]

Flow Cytometry for Apoptosis Analysis

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting and Staining: The cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were then added to the cell suspension.

  • Incubation: The cells were incubated in the dark for a short period (e.g., 15 minutes).

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation: The analysis allows for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizations

The following diagrams illustrate a generalized experimental workflow for cytotoxicity testing and a potential signaling pathway for apoptosis induction by isoindoline-1,3-dione derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_proc Perform Assay (e.g., MTT) incubation->assay_proc readout Measure Absorbance assay_proc->readout calc_viability Calculate % Viability readout->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Generalized workflow for in vitro cytotoxicity testing of chemical compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound Isoindoline-1,3-dione Derivative cell Cancer Cell compound->cell mitochondria Mitochondria cell->mitochondria Induces Stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) caspase3->apoptosis

Caption: A potential mechanism of action: Induction of apoptosis via the intrinsic pathway.

References

A Head-to-Head Comparison of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione and Structurally Similar Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a head-to-head comparison of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione and its structurally related analogs that have demonstrated significant potential in anticancer, anti-inflammatory, and neuroprotective applications. While direct comparative experimental data for this compound is limited in the public domain, this guide synthesizes available quantitative data for its close analogs to provide a valuable reference for researchers in the field.

Overview of Isoindoline-1,3-dione Analogs and their Activities

Isoindoline-1,3-dione derivatives have been extensively studied for various therapeutic applications. The core structure, a phthalimide group, can be readily modified at the nitrogen atom with diverse substituents, leading to a broad range of pharmacological profiles. Key areas of investigation for these compounds include their potential as cytotoxic agents against cancer cell lines, inhibitors of inflammatory pathways, and modulators of enzymes involved in neurodegenerative diseases.

Comparative Analysis of Bioactive Isoindoline-1,3-dione Derivatives

To provide a comparative perspective, this section summarizes the performance of several N-substituted isoindoline-1,3-dione derivatives that share structural similarities with this compound, particularly the presence of a cyclic or substituted alkyl group at the nitrogen atom. The following tables present quantitative data from various in vitro studies.

Anticancer Activity

A number of N-substituted isoindoline-1,3-dione derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Isoindoline-1,3-dione Analogs in Cancer Cell Lines

Compound/AnalogHeLa (Cervical Cancer)C6 (Glioma)A549 (Lung Cancer)Reference
Compound 7 (azide and silyl ether derivative)--19.41 ± 0.01[1]
Compound 9 Cell-selective activity--[1]
Compound 11 Cell-selective activityHigher than 5-FU at 100 µM-[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione---[2]
Raji (Burkitt's lymphoma)CC₅₀ = 0.26 µg/mL[2]
K562 (Chronic myelogenous leukemia)CC₅₀ = 3.81 µg/mL[2]

Note: Direct IC₅₀ values for this compound are not available in the cited literature. The data presented is for structurally related compounds to provide a comparative context.

Anti-inflammatory Activity

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are often assessed through their ability to inhibit protein denaturation, a hallmark of inflammation.

Table 2: Comparative In Vitro Anti-inflammatory Activity of Isoindoline-1,3-dione Analogs

Compound/AnalogInhibition of Albumin Denaturation (%) at 500 µg/mLIC₅₀ (µg/mL)Reference
Compound 3a 83189.6[3]
Compound 3b 78285.6[3]
Compound 3g 74287.5[3]
Diclofenac (Standard)-242[3]

Note: The specific structures of compounds 3a, 3b, and 3g are detailed in the referenced publication. Data for this compound is not available in this study.

Acetylcholinesterase (AChE) Inhibitory Activity

Certain isoindoline-1,3-dione derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Analogs

Compound/AnalogIC₅₀ (µM)Reference
N-benzyl pyridinium hybrid 7a 2.1[4]
N-benzyl pyridinium hybrid 7f 2.1[4]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative 4a 0.91[5]
2-(diethylaminoalkyl)isoindoline-1,3-dione (6 methylene groups)~0.9[5]
Rivastigmine (Standard)11.07[4]

Note: The IC₅₀ values highlight the potential of these analogs as AChE inhibitors. No specific data for this compound was found in these comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for assessing the biological activities of isoindoline-1,3-dione derivatives.

Cytotoxicity Assay (BrdU Assay)

The anticancer activity of the synthesized isoindoline-1,3-dione derivatives was evaluated against HeLa, C6, and A549 cancer cell lines using the BrdU (Bromodeoxyuridine) cell proliferation assay.[1]

  • Cell Culture: Cells were cultured in DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations (100, 50, 25, and 5 µM) of the test compounds for a specified duration. 5-Fluorouracil (5-FU) was used as a positive control.

  • BrdU Labeling and Detection: After incubation, BrdU was added to the wells, and the cells were further incubated to allow for its incorporation into the DNA of proliferating cells. The cells were then fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). The signal was developed with a substrate solution and measured using a microplate reader.

  • Data Analysis: The IC₅₀ values were calculated from the dose-response curves.

In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

The anti-inflammatory activity of the synthesized compounds was assessed by their ability to inhibit thermally-induced protein denaturation.[3]

  • Reaction Mixture: The reaction mixture consisted of the test compounds at various concentrations and 1% aqueous solution of bovine serum albumin.

  • Denaturation Induction: The mixture was incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes to induce denaturation.

  • Turbidity Measurement: After cooling, the turbidity of the solution was measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation was calculated by comparing the absorbance of the test samples with that of the control. Diclofenac was used as the standard drug.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the compounds against AChE was determined using a modified Ellman's spectrophotometric method.[4][5]

  • Enzyme and Substrate: The assay mixture contained electric eel acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Inhibition Measurement: The test compounds were pre-incubated with the enzyme before the addition of the substrate. The rate of the enzymatic reaction, which produces a yellow-colored product from the reaction of thiocholine with DTNB, was measured by monitoring the change in absorbance at 412 nm.

  • Data Analysis: The percentage of inhibition was calculated, and the IC₅₀ values were determined from the concentration-inhibition curves.

Signaling Pathways and Experimental Workflows

To visually represent the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Phthalic Anhydride Analogs reaction Condensation Reaction start->reaction amine Primary Amines amine->reaction product N-substituted Isoindoline-1,3-diones reaction->product anticancer Anticancer Activity (IC50) product->anticancer Cytotoxicity Assay antiinflammatory Anti-inflammatory Activity (% Inhibition, IC50) product->antiinflammatory Protein Denaturation Assay ache AChE Inhibitory Activity (IC50) product->ache AChE Inhibition Assay analysis Comparative Analysis & Structure-Activity Relationship anticancer->analysis antiinflammatory->analysis ache->analysis

Caption: General workflow for the synthesis and biological evaluation of isoindoline-1,3-dione derivatives.

AChE_Inhibition_Pathway cluster_pathway Enzymatic Degradation of Acetylcholine ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Choline Choline AChE->Choline hydrolyzes to Acetate Acetate AChE->Acetate Synapse Cholinergic Synapse Inhibitor Isoindoline-1,3-dione Inhibitor Inhibitor->AChE blocks active site

Caption: Mechanism of action for acetylcholinesterase (AChE) inhibitors in a cholinergic synapse.

References

Safety Operating Guide

Personal protective equipment for handling 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information provided below is extrapolated from SDSs of structurally related compounds, such as N-(n-Butyl)phthalimide and 2-Hydroxyisoindoline-1,3-dione. It is imperative to handle this compound with caution and to perform a risk assessment prior to use.

Immediate Safety Precautions
  • Hazard Identification: Based on similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] Ensure that eyewash stations and safety showers are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. See the detailed table below for specific recommendations.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPPE RecommendationSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are preferred. Always inspect gloves for integrity before use and dispose of them after handling.[1][5]
Eyes/Face Safety glasses with side shields or gogglesAs described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be required for splash hazards.
Body Laboratory coat or disposable gownA disposable gown made of polyethylene-coated polypropylene or a similar resistant material is recommended to prevent skin contact.[5]
Respiratory NIOSH-approved respiratorUse a respirator if handling large quantities or if dust cannot be controlled. A particle filter (e.g., N95) is recommended for nuisance exposures.[1][6]
Emergency First Aid Procedures

In case of exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2][3]

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[1][3] Use personal protective equipment as required.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents.[3]

Spill Management
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use personal protective equipment. Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[1][3]

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Disposal Plan
  • Waste Generation: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be considered contaminated waste.

  • Containerization: Place all waste materials in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not allow the material to enter drains or waterways.[1][3]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Segregate_Waste Segregate Waste Decontaminate_Workspace->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.